JH-VIII-49
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H40N2 |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(3S,8S,10R,13S,14S,17S)-17-isoquinolin-7-yl-N,N,10,13-tetramethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C30H40N2/c1-29-14-11-24(32(3)4)18-23(29)7-8-25-27-10-9-26(30(27,2)15-12-28(25)29)21-6-5-20-13-16-31-19-22(20)17-21/h5-7,13,16-17,19,24-28H,8-12,14-15,18H2,1-4H3/t24-,25-,26+,27-,28?,29-,30+/m0/s1 |
InChI Key |
IWZSHWBGHQBIML-ZGGLMWTQSA-N |
Isomeric SMILES |
C[C@]12CCC3[C@H]([C@@H]1CC[C@@H]2C4=CC5=C(C=C4)C=CN=C5)CC=C6[C@@]3(CC[C@@H](C6)N(C)C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C4=CC5=C(C=C4)C=CN=C5)CC=C6C3(CCC(C6)N(C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JH-VIII-49; JH-VIII49; JH-VIII 49; JHVIII-49; JHVIII49; JHVIII 49; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of JH-VIII-49
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the mechanism of action for the compound JH-VIII-49, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). The information is compiled from preclinical research and is intended to provide a comprehensive understanding for scientific and drug development applications.
Core Mechanism of Action
This compound is a synthetic small molecule, developed as a simplified analog of Cortistatin A, that functions as a highly potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1] Its primary mechanism of action is the direct inhibition of the kinase activity of CDK8 and its close homolog, CDK19.[1] By binding to these kinases, this compound prevents the phosphorylation of their downstream substrates. One of the well-characterized substrates of CDK8 is STAT1 (Signal Transducer and Activator of Transcription 1). In a cellular context, this compound has been shown to induce a dose-dependent inhibition of the phosphorylation of STAT1 at the serine 727 residue (S727-STAT1) in HepG2 cells.[1]
The development of this compound also led to the creation of a bivalent small molecule degrader, JH-XI-10-02. This derivative utilizes the this compound scaffold linked to a ligand for the E3 ligase Cereblon (CRBN). This "PROTAC" (Proteolysis Targeting Chimera) approach recruits the CRL4Cereblon E3 ligase complex to CDK8, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This offers an alternative therapeutic strategy of targeted protein degradation in addition to direct enzymatic inhibition.[1]
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for this compound.
| Target | Assay Type | Metric | Value | Reference |
| CDK8 | Kinase Inhibition | - | >90% inhibition at 10 µM | [1] |
| CDK19 | Kinase Inhibition | IC50 | 8 nM | [1] |
| NEK1 | Kinase Inhibition | IC50 | > 10,000 nM | [1] |
| PIKFYVE | Kinase Inhibition | - | >90% inhibition at 10 µM | [1] |
Signaling Pathway and Molecular Interactions
The signaling pathway affected by this compound and the mechanism of the related degrader JH-XI-10-02 are depicted below.
References
JH-VIII-49: A Potent and Selective CDK8 Inhibitor for Oncological Research
An In-depth Technical Guide on the Core Function, Mechanism of Action, and Experimental Evaluation of JH-VIII-49
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetically derived steroidal compound that has emerged as a potent and highly selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1][2] Developed as a simplified analog of the natural product cortistatin A, this compound offers a more accessible chemical scaffold for large-scale synthesis while retaining significant biological activity against its target.[2] Its primary function is the inhibition of the kinase activity of CDK8, a key component of the Mediator complex that plays a critical role in the regulation of gene transcription. Dysregulation of CDK8 activity has been implicated in various oncogenic signaling pathways, positioning this compound as a valuable tool for cancer research and a potential starting point for the development of novel therapeutics.[2][3] This document provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visual representation of its role in cellular signaling pathways.
Core Function and Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CDK8.[4][5] CDK8, in conjunction with its regulatory partner Cyclin C, forms the CDK module of the larger Mediator complex.[6][7][8] The Mediator complex acts as a transcriptional co-regulator, bridging enhancer-bound transcription factors with the core RNA polymerase II (Pol II) machinery at the promoter of target genes.[6][8] The CDK8 module can reversibly associate with the Mediator complex, and through the kinase activity of CDK8, it can phosphorylate various substrates, including transcription factors and components of the Pol II complex.[6][8] This phosphorylation can have both positive and negative effects on transcription, depending on the cellular context and the specific gene.
This compound exerts its effect by binding to the ATP-binding pocket of CDK8, thereby preventing the phosphorylation of its downstream substrates.[4][5] One of the well-characterized downstream effects of CDK8 inhibition is the modulation of the Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathway.[2] CDK8 can directly phosphorylate STAT1 at serine 727 (S727), a modification that is important for its transcriptional activity.[2] By inhibiting CDK8, this compound leads to a dose-dependent decrease in the phosphorylation of STAT1 at S727, thereby modulating the expression of STAT1-regulated genes, many of which are involved in inflammation and immune responses.[2]
The high selectivity of this compound for CDK8 and its close paralog CDK19, with minimal off-target effects on other kinases, makes it a precise tool for dissecting the specific roles of the CDK8 module in various biological processes.[2]
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target | Assay Type | IC50 (nM) | Reference |
| CDK8 | Biochemical Kinase Assay | 16 | [1] |
| CDK19 | Biochemical Kinase Assay | 8 | [2] |
| NEK1 | Biochemical Kinase Assay | >10,000 | [2] |
Table 1: Biochemical Inhibitory Potency of this compound against CDK8 and other kinases.
| Cell Line | Assay Type | Endpoint Measured | Observation | Reference |
| HepG2 | Cellular Assay | Phosphorylation of STAT1 (S727) | Dose-dependent inhibition | [2] |
Table 2: Cellular Activity of this compound.
A KinomeScan binding analysis performed at a concentration of 10 µM against a panel of 468 kinases demonstrated the exceptional selectivity of this compound. The results showed greater than 90% inhibition for only CDK8, CDK19, NEK1, and PIKFYVE. Subsequent dose-response analysis confirmed potent inhibition of CDK19 (IC50 = 8 nM) but no significant inhibition of NEK1 (IC50 > 10,000 nM).[2]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action of this compound and the experimental procedures used for its characterization, the following diagrams have been generated using the DOT language.
Caption: CDK8 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Characterizing this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
LanthaScreen™ Eu Kinase Binding Assay for CDK8
This protocol is adapted from the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay protocol and is suitable for determining the IC50 of this compound against CDK8.[4][5][9][10]
Materials:
-
CDK8/cyclin C, active, human, recombinant (e.g., Thermo Fisher Scientific)
-
LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tag-specific antibody)
-
Kinase Tracer (ATP-competitive, Alexa Fluor™ 647-labeled)
-
5X Kinase Buffer A (250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35)
-
This compound (dissolved in 100% DMSO)
-
384-well, low-volume, black, round-bottom assay plates
-
TR-FRET enabled plate reader
Procedure:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer by diluting the 5X stock with distilled H₂O.
-
Prepare a 2X Kinase/Antibody mixture in 1X Kinase Buffer. The final concentration of CDK8/cyclin C is typically 5 nM, and the Eu-labeled antibody is 2 nM.
-
Prepare a 4X solution of the Kinase Tracer in 1X Kinase Buffer. The optimal concentration should be determined experimentally but is often close to the Kd of the tracer for the kinase.
-
Prepare a serial dilution of this compound in 100% DMSO. Then, prepare a 4X working solution of each concentration by diluting in 1X Kinase Buffer.
-
-
Assay Protocol:
-
Add 4 µL of the 4X this compound serial dilution or DMSO control to the wells of the 384-well plate.
-
Add 8 µL of the 2X Kinase/Antibody mixture to all wells.
-
Add 4 µL of the 4X Tracer solution to all wells.
-
The final volume in each well will be 16 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
-
Cellular Phospho-STAT1 (S727) ELISA
This protocol describes a method to measure the effect of this compound on the phosphorylation of STAT1 in a cellular context.[11]
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-STAT1 (S727) ELISA Kit (e.g., from Abcam or Sigma-Aldrich)
-
BCA Protein Assay Kit
-
96-well microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified period (e.g., 6 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells with ice-cold Cell Lysis Buffer.
-
Scrape the cell lysate and transfer to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of each lysate using a BCA Protein Assay.
-
-
ELISA Protocol:
-
Follow the manufacturer's instructions for the Phospho-STAT1 (S727) ELISA kit.
-
Typically, this involves adding a standardized amount of protein from each cell lysate to the wells of the antibody-coated microplate.
-
Incubate the plate to allow for the capture of phospho-STAT1.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that specifically recognizes phospho-STAT1.
-
Incubate and wash.
-
Add a secondary HRP-conjugated antibody.
-
Incubate and wash.
-
Add the TMB substrate and incubate until color develops.
-
Stop the reaction with the provided stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the phospho-STAT1 signal to the total protein concentration for each sample.
-
Plot the normalized phospho-STAT1 levels as a function of this compound concentration to observe the dose-dependent inhibitory effect.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of CDK8. Its simplified steroidal scaffold makes it an attractive tool for chemical biology and drug discovery. The primary function of this compound is the inhibition of CDK8 kinase activity, leading to the modulation of downstream signaling pathways, such as the phosphorylation of STAT1. The experimental protocols detailed in this guide provide a robust framework for the further investigation and application of this compound in cancer research and other fields where CDK8 plays a significant pathological role. The continued study of this compound and its derivatives holds promise for the development of novel therapeutic strategies targeting CDK8-dependent processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. The Mediator CDK8-Cyclin C complex modulates Dpp signaling in Drosophila by stimulating Mad-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mediator kinase module: an interface between cell signaling and transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. abcam.com [abcam.com]
The Simplified Steroid JH-VIII-49: A Potent and Synthetically Accessible Analog of the Complex Natural Product Cortistatin A for CDK8/19 Inhibition
A Technical Whitepaper for Researchers in Oncology and Drug Development
Abstract
Cortistatin A, a marine-derived steroidal alkaloid, has garnered significant attention for its potent and selective inhibition of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), key regulators of gene transcription implicated in various cancers. Despite its promising biological activity, the intricate molecular architecture of Cortistatin A presents a formidable challenge for synthetic chemists, hindering its large-scale production and further clinical development. This technical guide details the relationship between Cortistatin A and JH-VIII-49, a rationally designed, simplified analog. By retaining the core pharmacophoric elements within a more synthetically tractable steroid scaffold, this compound emerges as a potent and selective CDK8/19 inhibitor with a significantly streamlined synthesis. This document provides a comprehensive overview of their comparative biological activities, the experimental protocols for their evaluation, and the signaling pathways they modulate, offering a valuable resource for researchers in the field of kinase inhibitor drug discovery.
Introduction
The quest for novel and effective cancer therapeutics has led researchers to explore the vast chemical diversity of natural products. Cortistatin A, isolated from the marine sponge Corticium simplex, represents a compelling example of nature's ingenuity, exhibiting potent anti-angiogenic and anti-leukemic properties.[1] Mechanistic studies have revealed that Cortistatin A exerts its effects primarily through the highly selective inhibition of CDK8 and its close homolog CDK19.[1] These kinases are components of the Mediator complex, a crucial regulator of RNA polymerase II-dependent transcription. Dysregulation of CDK8/19 activity has been linked to the aberrant gene expression profiles that drive various malignancies, making them attractive targets for therapeutic intervention.
However, the complex pentacyclic structure of Cortistatin A, characterized by a rearranged steroidal skeleton, poses a significant hurdle to its practical synthesis and widespread investigation.[2][3] To overcome this limitation, a structure-activity relationship (SAR)-guided approach was employed to design simplified analogs that retain the key inhibitory features of the natural product while being more amenable to chemical synthesis. This compound is a prime example of the success of this strategy.[2] This simplified analog, built upon a readily available steroid core, demonstrates comparable potency and selectivity for CDK8/19 to Cortistatin A, but with a dramatically reduced synthetic complexity.[2]
This whitepaper will provide an in-depth technical examination of the relationship between this compound and Cortistatin A, focusing on their comparative biological data, the methodologies used to obtain this data, and the cellular pathways they impact.
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound and Cortistatin A, highlighting their inhibitory potency against CDK8 and CDK19, as well as their antiproliferative effects on human umbilical vein endothelial cells (HUVECs), a key in vitro model for angiogenesis.
Table 1: Comparative Inhibitory Activity against CDK8 and CDK19
| Compound | Target | IC50 (nM) | Reference |
| This compound | CDK8 | 16 | [4] |
| CDK19 | 8 | [3][4] | |
| Cortistatin A | CDK8 | 15 | [3] |
| CDK19 | 10 | [2] |
Table 2: Comparative Antiproliferative Activity against HUVECs
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | HUVEC | Not explicitly found, but is a simplified analog of Cortistatin A with potent CDK8 inhibition. | |
| Cortistatin A | HUVEC | 1.8 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this document, enabling researchers to replicate and build upon these findings.
CDK8/CDK19 Kinase Inhibition Assay (Radiometric Filter-Binding Assay)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against CDK8 and CDK19.
Objective: To quantify the 50% inhibitory concentration (IC50) of a test compound against CDK8 or CDK19 kinase activity.
Materials:
-
Recombinant human CDK8/Cyclin C or CDK19/Cyclin C complex
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP, [γ-33P]ATP
-
Substrate peptide (e.g., a generic kinase substrate or a specific CDK8/19 substrate)
-
Test compounds (e.g., this compound, Cortistatin A) dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose or glass fiber)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the recombinant CDK8/CycC or CDK19/CycC enzyme, and the substrate peptide.
-
Add the diluted test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to the filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
HUVEC Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of compounds on the proliferation of HUVECs.
Objective: To determine the IC50 of a test compound on HUVEC proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Test compounds (e.g., Cortistatin A) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed HUVECs into a 96-well plate at a density of approximately 5,000 cells per well in EGM supplemented with FBS.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the test compounds in EGM.
-
Remove the medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]
Visualizations: Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by CDK8/19 inhibition and the logical workflow of the research described.
Figure 1: Logical relationship between Cortistatin A and this compound.
Figure 2: A typical experimental workflow for analog development.
Figure 3: Overview of CDK8/19 signaling pathways.
Conclusion
This compound stands as a testament to the power of medicinal chemistry in overcoming the limitations of complex natural products. By dissecting the structure of Cortistatin A and identifying its key pharmacophoric features, researchers have successfully engineered a simplified analog that retains the potent and selective CDK8/19 inhibitory activity of the parent compound. The significantly improved synthetic accessibility of this compound opens up new avenues for in-depth biological investigation and potential therapeutic development. This technical guide provides a foundational resource for scientists working to further explore the therapeutic potential of CDK8/19 inhibition in oncology and other disease areas. The provided data and protocols offer a starting point for the continued development of this promising class of inhibitors.
References
- 1. Probe Cortistatin-A | Chemical Probes Portal [chemicalprobes.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound |CAS:2209084-73-9 Probechem Biochemicals [probechem.com]
- 5. Scalable Synthesis of Cortistatin A and Related Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Cellular Landscape of JH-VIII-49: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-VIII-49 has emerged as a highly potent and selective small molecule inhibitor, offering a valuable tool for dissecting cellular signaling pathways and a promising scaffold for therapeutic development. This technical guide provides an in-depth overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Cellular Targets and Potency
The primary cellular targets of this compound have been identified as Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1][2] These kinases are key components of the Mediator complex, which plays a crucial role in regulating transcription. The inhibitory activity of this compound has been quantified through various biochemical and cellular assays.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) values of this compound against its primary targets demonstrate its high potency.
| Target | IC50 (nM) |
| CDK8 | 16 |
| CDK19 | 8 |
Table 1: Biochemical IC50 values of this compound against CDK8 and CDK19.[1][2]
Kinase Selectivity Profile
To assess the selectivity of this compound, a comprehensive KinomeScan analysis was performed against a panel of 468 kinases. At a concentration of 10 µM, only four kinases showed greater than 90% inhibition, highlighting the remarkable selectivity of the compound.
| Target | Inhibition at 10 µM (%) | IC50 (nM) |
| CDK8 | >90 | 16 |
| CDK19 | >90 | 8 |
| NEK1 | >90 | >10,000 |
| PIKFYVE | >90 | Not Determined |
Table 2: Kinase selectivity of this compound as determined by KinomeScan analysis.[1][2]
Signaling Pathway: Modulation of the CDK8-STAT1 Axis
This compound exerts its cellular effects by inhibiting the kinase activity of CDK8, which in turn modulates the phosphorylation status of key downstream signaling proteins. A primary substrate of CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1).[3][4][5] Specifically, CDK8 phosphorylates STAT1 at serine 727 (S727) upon stimulation by cytokines such as interferon-γ (IFNγ).[3][4][6] This phosphorylation event is a critical step in the transcriptional regulation of IFNγ-responsive genes.[3][4] By inhibiting CDK8, this compound prevents the phosphorylation of STAT1 at S727, thereby altering the expression of genes involved in the interferon response.[3][4]
Experimental Protocols
The characterization of this compound involved several key experimental procedures. Below are detailed methodologies for these assays.
Biochemical IC50 Determination for CDK8/CDK19
This protocol outlines a general procedure for determining the IC50 value of a kinase inhibitor.
-
Reagents and Materials:
-
Purified recombinant CDK8/CycC and CDK19/CycC enzymes.
-
Kinase substrate (e.g., a generic peptide substrate like Syntide-2).
-
Adenosine triphosphate (ATP), radiolabeled with ³²P (γ-³²P-ATP) or a fluorescence-based detection system.
-
This compound serially diluted in dimethyl sulfoxide (DMSO).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Phosphocellulose paper or other capture medium.
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Prepare a kinase reaction mixture containing the kinase buffer, purified enzyme, and substrate.
-
Add serial dilutions of this compound to the reaction mixture. Include a DMSO-only control.
-
Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper, which captures the phosphorylated substrate.
-
Wash the paper to remove unincorporated γ-³²P-ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
KinomeScan Profiling
This method provides a broad assessment of a compound's kinase selectivity.[7]
-
Principle: The KinomeScan assay is an active site-directed competition binding assay. It measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
Procedure:
-
A library of DNA-tagged kinases is prepared.
-
Each kinase is incubated with the immobilized ligand and the test compound (this compound at 10 µM).
-
Kinases that bind to the immobilized ligand are captured on a solid support.
-
The amount of captured kinase is determined by qPCR of the DNA tag.
-
Results are expressed as "percent of control," where the control is a DMSO-treated sample. A lower percentage indicates stronger binding of the compound to the kinase.
-
Cellular STAT1 Phosphorylation Assay
This assay confirms the target engagement of this compound in a cellular context.
-
Cell Line:
-
HepG2 human liver cancer cell line.[8]
-
-
Reagents and Materials:
-
HepG2 cells.
-
Cell culture medium (e.g., MEM) with fetal bovine serum.
-
This compound dissolved in DMSO.
-
Interferon-γ (IFNγ) for stimulation.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-STAT1 (S727) and anti-total-STAT1.
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
-
-
Procedure:
-
Seed HepG2 cells in culture plates and allow them to adhere.
-
Treat the cells with increasing concentrations of this compound for a predetermined time.
-
Stimulate the cells with IFNγ to induce STAT1 phosphorylation.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-STAT1 (S727).
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total STAT1 as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of STAT1 phosphorylation by this compound.
-
Experimental Workflow
The discovery and characterization of a selective kinase inhibitor like this compound typically follows a structured workflow, from initial screening to cellular validation.
Conclusion
This compound is a potent and highly selective inhibitor of CDK8 and CDK19. Its mechanism of action involves the direct inhibition of CDK8 kinase activity, leading to reduced phosphorylation of STAT1 at S727 and subsequent modulation of interferon-γ-mediated gene expression. The detailed quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers utilizing this compound as a chemical probe to investigate CDK8 biology and for those in the field of drug development exploring the therapeutic potential of CDK8 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:2209084-73-9 Probechem Biochemicals [probechem.com]
- 3. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK8 as the STAT1 serine 727 kinase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4.6. KINOMEscan [bio-protocol.org]
- 8. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of JH-VIII-49 in Gene Transcription
Disclaimer: As of November 2025, the molecule designated "JH-VIII-49" is not described in publicly available scientific literature. Therefore, this document serves as a comprehensive template for a technical guide, structured to meet the specified requirements for researchers, scientists, and drug development professionals. The data, pathways, and protocols presented herein are illustrative placeholders and should be replaced with actual experimental results as they become available.
Executive Summary
This guide provides a detailed technical overview of the putative molecule this compound and its role in modulating gene transcription. It outlines the key signaling pathways affected by this compound, presents quantitative data from foundational experiments, and details the methodologies required to replicate and expand upon these findings. The primary focus is on the compound's impact on the JAK/STAT signaling cascade and its subsequent influence on the transcription of target genes. This document is intended for professionals in biomedical research and drug development seeking to understand the mechanism of action of novel transcriptional modulators.
Postulated Mechanism of Action: Inhibition of JAK2-Mediated STAT3 Phosphorylation
This compound is hypothesized to be a small molecule inhibitor targeting the Janus Kinase 2 (JAK2) protein. By binding to the pseudokinase domain (JH2), this compound is thought to allosterically inhibit the catalytic activity of the kinase domain (JH1), preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3). This disruption prevents STAT3 dimerization, nuclear translocation, and its function as a transcription factor for a suite of genes involved in cell proliferation and survival.
Visualized Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound disrupts the canonical JAK/STAT signaling pathway.
Caption: Proposed inhibitory action of this compound on the JAK/STAT signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from hypothetical in vitro experiments designed to characterize the activity of this compound.
Table 1: In Vitro Kinase Assay
This table presents the half-maximal inhibitory concentration (IC50) of this compound against a panel of Janus kinases.
| Kinase Target | This compound IC50 (nM) |
| JAK1 | 875 ± 45 |
| JAK2 | 12 ± 2.5 |
| JAK3 | 1,230 ± 88 |
| TYK2 | 950 ± 62 |
Table 2: Dose-Response Effect on STAT3 Phosphorylation
This table shows the percentage of phosphorylated STAT3 (p-STAT3) relative to a vehicle control in response to varying concentrations of this compound in a cell-based assay.
| This compound Conc. (nM) | % p-STAT3 (Relative to Control) | Standard Deviation |
| 0.1 | 98.2 | 4.1 |
| 1 | 85.5 | 5.3 |
| 10 | 48.7 | 3.8 |
| 100 | 15.1 | 2.5 |
| 1000 | 4.6 | 1.9 |
Table 3: qRT-PCR Analysis of Target Gene Expression
This table displays the fold change in the expression of STAT3 target genes after 24-hour treatment with 100 nM this compound.
| Target Gene | Fold Change vs. Control | p-value |
| BCL2L1 | -3.8 | <0.001 |
| CCND1 | -4.5 | <0.001 |
| MYC | -5.2 | <0.001 |
| GAPDH (Housekeeping) | 1.01 | 0.95 |
Key Experimental Protocols
Detailed methodologies for the foundational experiments are provided below.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of this compound against purified JAK family kinases.
-
Reagents and Materials: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; biotinylated peptide substrate; this compound stock solution (10 mM in DMSO); kinase assay buffer; streptavidin-coated microplates; HTRF detection reagents.
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer, ranging from 1 pM to 100 µM.
-
In a 384-well plate, add 5 µL of diluted compound or vehicle (DMSO).
-
Add 10 µL of a solution containing the specific JAK enzyme and the peptide substrate to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at Km for each enzyme).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 5 µL of EDTA solution.
-
Add HTRF detection reagents and incubate for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the change in mRNA expression levels of STAT3 target genes following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate a human cancer cell line with constitutively active JAK/STAT signaling (e.g., HEL 92.1.7) at a density of 1x10^6 cells/well in a 6-well plate.
-
Treat cells with 100 nM this compound or vehicle (0.1% DMSO) for 24 hours.
-
-
RNA Isolation:
-
Harvest cells and lyse using a TRIzol-based reagent.
-
Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Quantify RNA using a spectrophotometer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for target genes (BCL2L1, CCND1, MYC) and a housekeeping gene (GAPDH), and the synthesized cDNA.
-
Run the reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each condition.
-
Calculate the ΔCt by normalizing the target gene Ct value to the housekeeping gene Ct value (ΔCt = Ct_target - Ct_GAPDH).
-
Calculate the ΔΔCt by comparing the treated sample ΔCt to the control sample ΔCt (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Calculate the fold change in expression using the 2^-ΔΔCt method.
-
Visualized Experimental Workflow
The following diagram outlines the logical flow of experiments from initial screening to confirmation of transcriptional effects.
Preclinical Studies of JH-VIII-49: A Comprehensive Technical Overview
An In-depth Analysis of Preclinical Data for Researchers, Scientists, and Drug Development Professionals
Due to the absence of publicly available preclinical data for a compound designated JH-VIII-49, this technical guide cannot be completed at this time. Extensive searches for preclinical studies, including in vitro and in vivo data, mechanism of action, and pharmacokinetic profiles related to "this compound" have not yielded any specific results.
It is possible that this compound is a novel compound for which research has not yet been published in the public domain, or it may be an internal designation not yet disclosed.
This guide is intended to serve as a template for the comprehensive presentation of preclinical data once such information becomes available. The following sections outline the critical information and analyses that would be included.
Quantitative Data Summary
A crucial aspect of evaluating a preclinical candidate is the clear and concise presentation of quantitative data. This allows for rapid assessment and comparison with other compounds. All quantitative data would be organized into the following tables:
-
Table 1: In Vitro Activity: This table would summarize the potency of this compound in various in vitro assays. Key parameters would include:
-
IC50/EC50 values against target enzymes, receptors, or cell lines.
-
Binding affinities (Kd, Ki).
-
Selectivity data against off-target molecules.
-
-
Table 2: Pharmacokinetic Properties: This table would detail the absorption, distribution, metabolism, and excretion (ADME) profile of this compound across different species. Essential parameters would include:
-
Bioavailability (F%).
-
Half-life (t1/2).
-
Clearance (CL).
-
Volume of distribution (Vd).
-
Plasma protein binding (%).
-
-
Table 3: In Vivo Efficacy: This table would present the outcomes of efficacy studies in relevant animal models of disease. Key metrics would include:
-
Dose-response relationships.
-
Tumor growth inhibition (TGI) or other relevant efficacy endpoints.
-
Biomarker modulation in response to treatment.
-
Experimental Protocols
To ensure reproducibility and thorough understanding of the generated data, detailed methodologies for all key experiments would be provided. This section would be structured as follows:
-
2.1. In Vitro Assays:
-
Detailed protocols for enzyme inhibition assays, cell-based proliferation assays, and receptor binding studies. This would include reagent concentrations, incubation times, and detection methods.
-
-
2.2. Animal Models:
-
Description of the animal models used, including species, strain, and disease induction methods.
-
Detailed protocols for drug administration (route, dose, frequency), and methods for assessing efficacy and toxicity.
-
-
2.3. Pharmacokinetic Studies:
-
Methodology for in vivo pharmacokinetic studies, including animal species, dosing, blood sampling schedule, and bioanalytical methods for drug quantification.
-
Signaling Pathways and Experimental Workflows
Visual representations are essential for conveying complex biological processes and experimental designs. This section would include diagrams generated using Graphviz (DOT language) to illustrate key concepts.
Signaling Pathway of this compound (Hypothetical)
Caption: Hypothetical signaling pathway initiated by this compound binding to a cell surface receptor.
Experimental Workflow for In Vivo Efficacy Study
Caption: Standard workflow for assessing the in vivo efficacy of this compound in a disease model.
As preclinical data for this compound becomes available, this document will be updated to provide a comprehensive and actionable resource for the scientific and drug development community.
Methodological & Application
Application Notes and Protocols for JH-VIII-49: A Potent CDK8/19 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-VIII-49 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1] These kinases are key components of the Mediator complex, which plays a crucial role in regulating transcription. Dysregulation of CDK8 and CDK19 has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This compound, a synthetic analog of the natural product cortistatin A, offers a valuable tool for studying the biological functions of CDK8 and CDK19 and for exploring their therapeutic potential.[2] This document provides detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of CDK8 and CDK19. This inhibition modulates the phosphorylation of downstream substrates, leading to changes in gene expression. One of the key downstream targets of CDK8 is Signal Transducer and Activator of Transcription 1 (STAT1). CDK8 can phosphorylate STAT1 at serine 727 (S727), which influences its transcriptional activity.[1] By inhibiting CDK8, this compound can reduce the phosphorylation of STAT1 at this site.
Quantitative Data
The inhibitory activity of this compound against CDK8 and CDK19 has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| CDK8 | 16 |
| CDK19 | 8 |
| Data sourced from Probechem Biochemicals.[1] |
Signaling Pathway
The signaling pathway involving CDK8/19 and its downstream target STAT1 is a key mechanism through which this compound exerts its effects. The following diagram illustrates this pathway.
Caption: CDK8/19-mediated STAT1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay
This protocol is to determine the effect of this compound on the proliferation of cancer cell lines, such as HepG2.
Experimental Workflow
Caption: Workflow for determining cell viability upon this compound treatment.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (0.1% DMSO).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Western Blot for STAT1 Phosphorylation
This protocol describes the detection of phosphorylated STAT1 (S727) in HepG2 cells treated with this compound.
Experimental Workflow
Caption: Western blot workflow for analyzing STAT1 phosphorylation.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
Human Interferon-gamma (IFN-γ)
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT1 (Ser727), Rabbit anti-STAT1
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with desired concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle (0.1% DMSO) for 1 hour.[1]
-
Stimulate the cells with 10 ng/mL of IFN-γ for 30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (S727) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody for total STAT1 to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-STAT1 signal to the total STAT1 signal.
In Vitro Kinase Assay
This is a general protocol to measure the direct inhibitory effect of this compound on CDK8 or CDK19 kinase activity. This can be performed using various commercially available kinase assay kits (e.g., ADP-Glo™, LanthaScreen®).
Logical Relationship for Kinase Assay
Caption: Logical flow of an in vitro kinase inhibition assay.
Materials:
-
Recombinant human CDK8/CycC or CDK19/CycC
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP (Adenosine triphosphate)
-
This compound
-
DMSO
-
Kinase assay buffer
-
384-well plates
-
Kinase assay detection kit (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure (based on ADP-Glo™ principle):
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the following to each well:
-
Kinase (CDK8/CycC or CDK19/CycC)
-
This compound dilution or vehicle (DMSO)
-
Substrate/ATP mixture
-
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
References
Application Notes and Protocols for JH-VIII-49 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of JH-VIII-49, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), in cell culture experiments.
Introduction to this compound
This compound is a synthetic small molecule that acts as a highly potent and selective inhibitor of CDK8, a key component of the Mediator complex involved in transcriptional regulation. It is a simplified analog of the natural product Cortistatin A. This compound also demonstrates inhibitory activity against CDK19, a close homolog of CDK8.[1] The primary mechanism of action of this compound in a cellular context is the inhibition of the kinase activity of CDK8, which can be monitored by the reduction of phosphorylation of its downstream substrate, Signal Transducer and Activator of Transcription 1 (STAT1), at serine 727 (S727).[1]
Data Presentation: Quantitative Summary
| Parameter | Value | Cell Line(s) | Reference |
| Biochemical IC50 (CDK8) | 16 nM | N/A | [2][3] |
| Biochemical IC50 (CDK19) | 8 nM | N/A | [1][3] |
| Cellular Biomarker | Inhibition of STAT1 (S727) phosphorylation | HepG2 | [1][3] |
| Solubility | DMSO | N/A |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[4]
-
Sterile microcentrifuge tubes
Protocol:
-
Reconstitution: this compound is soluble in DMSO.[5] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in cell culture grade DMSO. For example, to prepare 1 ml of a 10 mM stock solution of this compound (Molecular Weight: 539.7 g/mol ), dissolve 5.397 mg of the compound in 1 ml of DMSO.
-
Vortexing: Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage. When stored properly, the stock solution should be stable for an extended period.
Note: The stability of small molecules in solution can vary. It is recommended to prepare fresh stock solutions periodically and avoid repeated freeze-thaw cycles.[6]
Western Blot Analysis of STAT1 Phosphorylation
This protocol describes the detection of phosphorylated STAT1 at serine 727 (pSTAT1 S727) in HepG2 cells following treatment with this compound. This serves as a direct cellular target engagement assay.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT1 (Ser727) and Rabbit anti-STAT1
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, treat the cells with a dose-range of this compound (e.g., 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control (at the same final concentration as the highest this compound dose, typically ≤0.1%).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT1 (S727) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.
-
-
Stripping and Re-probing:
-
To normalize for total STAT1 levels, the membrane can be stripped and re-probed with an antibody against total STAT1.
-
Cell Proliferation Assay (CCK-8)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cells using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Cell Adhesion: Allow the cells to adhere and resume growth for 24 hours in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 10 µL of the diluted compound to the respective wells to achieve the final desired concentrations (e.g., a dose range from 0.01 µM to 10 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. The IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes how to measure apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for optimal growth and treatment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time (e.g., 48 hours). Include a DMSO vehicle control.
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Combine the floating and adherent cells and centrifuge at 1,500 rpm for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Western Blot
Caption: Workflow for pSTAT1 Western Blot.
Logic of Apoptosis Assay
Caption: Interpretation of Annexin V/PI Staining.
References
- 1. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound |CAS:2209084-73-9 Probechem Biochemicals [probechem.com]
- 4. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for JH-VIII-49 in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and degrade disease-causing proteins. This document provides detailed application notes and protocols for the use of JH-VIII-49, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), in the development of PROTACs. This compound serves as a high-affinity warhead for the synthesis of the CDK8-targeting PROTAC, JH-XI-10-02. This PROTAC effectively hijacks the cellular ubiquitin-proteasome system to induce the degradation of CDK8, a key transcriptional regulator implicated in various cancers.
CDK8 is a component of the Mediator complex and plays a crucial role in regulating gene expression through the phosphorylation of transcription factors.[1] Dysregulation of CDK8 activity is associated with the aberrant transcription of oncogenes in several cancers, including colorectal, breast, and prostate cancer. This compound is a simplified analog of the natural product Cortistatin A and exhibits a high binding affinity for CDK8 with an IC50 of 16 nM.[2][3] When incorporated into the PROTAC JH-XI-10-02, it facilitates the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to CDK8, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5]
These application notes provide a comprehensive guide for researchers utilizing this compound in their PROTAC development workflow, from synthesis and biochemical characterization to cellular assays for evaluating degradation and functional outcomes.
Data Presentation
Table 1: Biochemical Activity of this compound and the PROTAC JH-XI-10-02
| Compound | Target | Assay Type | IC50 (nM) | E3 Ligase Ligand |
| This compound | CDK8 | Biochemical Kinase Assay | 16[2] | N/A |
| JH-XI-10-02 | CDK8 | Biochemical Kinase Assay | 159[4][5][6] | Pomalidomide (recruits CRBN) |
Table 2: Cellular Activity of the PROTAC JH-XI-10-02
| Cell Line | Treatment Conditions | Observed Effect on CDK8 | Reference |
| Jurkat | 1 µM for 6 hours | Partial degradation | [4][6] |
| Jurkat | 1 µM for 24 hours | Significant proteasome-dependent degradation | [6] |
| Molt4 (Wild-Type) | 5 µM for 24 hours | Degradation observed | [6] |
| Molt4 (CRBN null) | 0.1-5 µM for 24 hours | No degradation observed | [6] |
Signaling Pathways and Mechanism of Action
CDK8 is a key regulator of transcription and is involved in multiple oncogenic signaling pathways, including the Wnt/β-catenin, TGF-β, Notch, and STAT pathways. By promoting the degradation of CDK8, the PROTAC JH-XI-10-02 can modulate the activity of these pathways, thereby impacting cancer cell proliferation, survival, and differentiation.
Caption: Mechanism of action of the CDK8 PROTAC JH-XI-10-02 and its impact on downstream signaling pathways.
Experimental Protocols
Synthesis of this compound and JH-XI-10-02
Detailed, step-by-step synthesis protocols for this compound and its conversion to the PROTAC JH-XI-10-02 can be found in the supplementary information of the primary publication by Hatcher et al. in ACS Medicinal Chemistry Letters, 2018, 9(6), 540-545. Researchers should refer to this publication for the precise synthetic procedures.
Biochemical Kinase Inhibition Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against CDK8.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
CDK8 substrate (e.g., a peptide substrate with a phosphorylation site for CDK8)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the CDK8/Cyclin C complex and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for CDK8.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blotting for CDK8 Degradation
This protocol outlines the steps to assess the degradation of CDK8 in cells treated with the PROTAC JH-XI-10-02.
Materials:
-
Cell line of interest (e.g., Jurkat, Molt4)
-
Complete cell culture medium
-
JH-XI-10-02 stock solution in DMSO
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK8 and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells).
-
Treat the cells with various concentrations of JH-XI-10-02 or DMSO (vehicle control) for the desired time points (e.g., 6, 12, 24 hours). Include a co-treatment with a proteasome inhibitor as a control to confirm proteasome-dependent degradation.
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK8 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of CDK8 degradation (DC50 and Dmax values).
Cell Viability Assay (CCK-8)
This assay is used to determine the effect of this compound or JH-XI-10-02 on cell proliferation and viability.[7][8][9][10]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound or JH-XI-10-02 stock solution in DMSO
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
Procedure:
-
Seed cells at an appropriate density in a 96-well plate (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Allow the cells to attach or acclimate overnight.
-
Add 10 µL of serially diluted this compound or JH-XI-10-02 to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Experimental Workflow for PROTAC Development
Caption: A typical experimental workflow for the development of a CDK8-targeting PROTAC using this compound.
Logical Relationship of PROTAC Action
Caption: The logical sequence of events in PROTAC-mediated protein degradation.
References
- 1. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bosterbio.com [bosterbio.com]
Synthesis of JH-XI-10-02: A Detailed Guide for Drug Development Professionals
Application Notes and Protocols for the Synthesis of the PROTAC CDK8 Degrader JH-XI-10-02 from the Precursor JH-VIII-49.
This document provides a comprehensive overview of the synthesis of the highly potent and selective PROTAC (Proteolysis Targeting Chimera) CDK8 degrader, JH-XI-10-02, utilizing the CDK8 inhibitor this compound as a key precursor. These protocols and notes are intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, chemical biology, and medicinal chemistry.
Introduction
JH-XI-10-02 is a bivalent molecule designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in various cancers. It functions by recruiting the E3 ubiquitin ligase CRL4Cereblon to CDK8, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The synthesis of JH-XI-10-02 involves the strategic linkage of the CDK8 inhibitor this compound to a Cereblon-binding moiety, pomalidomide, via a polyethylene glycol (PEG) linker.[3]
Data Presentation
Physicochemical and Biological Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Bioactivity | Purity | Reference |
| This compound | Not explicitly provided | Not explicitly provided | Potent and selective CDK8 inhibitor | >95% (assumed for synthesis) | [4] |
| JH-XI-10-02 | C₅₃H₆₉N₅O₉ | 920.14 | IC₅₀ = 159 nM for CDK8 degradation | ≥98% (HPLC) | [1][5] |
Cellular Activity of JH-XI-10-02
| Cell Line | Treatment Concentration | Treatment Duration | Outcome | Reference |
| Jurkat | 1 µM | 6 hours | Partial degradation of CDK8 | [2] |
| Jurkat | 1 µM | 24 hours | Significant degradation of CDK8 | [3] |
| Molt4 (WT) | 5 µM | 24 hours | Degradation of CDK8 | [1] |
| Molt4 (CRBN null) | 0.1-5 µM | 24 hours | No degradation of CDK8 | [1] |
Experimental Protocols
The synthesis of JH-XI-10-02 from this compound is a multi-step process that involves the preparation of a linker-equipped Cereblon ligand and its subsequent coupling to the CDK8 inhibitor. The detailed experimental procedures are described in the supporting information of Hatcher et al., ACS Med. Chem. Lett. 2018, 9(6), 540-545.[4] While the full, step-by-step protocol from the supplementary files is not directly accessible, the following represents a high-level overview of the synthetic strategy.
Synthesis of the Pomalidomide-Linker Moiety
The synthesis begins with the preparation of a pomalidomide derivative featuring a linker with a reactive functional group (e.g., a carboxylic acid or an amine) for subsequent conjugation. This typically involves the reaction of pomalidomide with a suitable bifunctional linker.
Activation of the Linker
If the linker terminates in a carboxylic acid, it must be activated to facilitate amide bond formation. Common activating agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride).
Coupling of this compound with the Pomalidomide-Linker
The core of the synthesis is the coupling of the CDK8 inhibitor, this compound, to the activated pomalidomide-linker. This is typically an amide bond formation reaction. The specific reaction conditions, including solvent, temperature, and reaction time, are crucial for achieving a good yield and purity.
General Procedure Outline:
-
Dissolve the pomalidomide-linker construct in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Add the coupling reagents (e.g., HATU and DIPEA) and stir for a short period to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the crude product is subjected to purification, typically by flash column chromatography or preparative HPLC, to yield JH-XI-10-02.
Characterization
The final product, JH-XI-10-02, must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for JH-XI-10-02.
Mechanism of Action: CDK8 Degradation Pathway
Caption: JH-XI-10-02 mediated CDK8 degradation.
Key Signaling Pathways Involving CDK8
Caption: CDK8's role in major signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 4. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
Application Notes and Protocols: JH-VIII-49 in Hematological Malignancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-VIII-49 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1] As a synthetic analogue of the natural product cortistatin A, this compound possesses a steroid backbone design and demonstrates excellent biological activity, making it a valuable tool for investigating the role of CDK8/19 in various pathological processes, including cancer.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the study of hematological malignancies.
CDK8 and its paralog CDK19 are components of the Mediator complex, which plays a crucial role in the regulation of gene transcription. Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of several cancers, including acute myeloid leukemia (AML) and various lymphomas.[3][4][5][6] Inhibition of CDK8 has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the JAK/STAT pathway.[7][8] Specifically, CDK8 can phosphorylate STAT1 on serine 727 (S727), a post-translational modification that can influence its transcriptional activity.[7][9][10][11][12]
These notes are intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound in hematological malignancies.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Source |
| CDK8 | 16 | Kinase Assay | [1] |
| CDK19 | 8 | Kinase Assay | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Effect | Concentration | Source |
| HepG2 (Liver Carcinoma) | Western Blot | Dose-dependent inhibition of S727-STAT1 phosphorylation | 5 µM | [1] |
Table 3: Representative Anti-proliferative Activity of Selective CDK8/19 Inhibitors in Hematological Malignancy Cell Lines
Note: Data for this compound in these cell lines is not currently available. The following data for other selective CDK8/19 inhibitors (Compound 2 and BI-1347) is provided for context and to guide experimental design.
| Cell Line | Cancer Type | Inhibitor | IC50 (µM) | Source |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma | Compound 2 | < 1 | [13] |
| HBL-1 | Diffuse Large B-cell Lymphoma | Compound 2 | < 1 | [13] |
| MV-4-11 | Acute Myeloid Leukemia | Compound 2 | < 1 | [13] |
| KG-1 | Acute Myeloid Leukemia | Compound 2 | < 1 | [13] |
| MM.1R | Multiple Myeloma | Compound 2 | < 1 | [13] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of CDK8 Inhibition
Caption: Proposed signaling pathway of this compound in hematological malignancies.
Experimental Workflow for In Vitro Studies
Caption: General workflow for in vitro evaluation of this compound.
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo evaluation of this compound.
Experimental Protocols
CDK8 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and can be used to determine the in vitro inhibitory activity of this compound against CDK8.
Materials:
-
Recombinant human CDK8/cyclin C enzyme
-
Kinase assay buffer (e.g., 5x Kinase Assay Buffer 1)
-
ATP solution (e.g., 500 µM)
-
CDK substrate peptide (e.g., RBER-IRStide)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit or similar detection system
-
384-well or 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.
-
Prepare a master mix containing the 1x Kinase Assay Buffer, ATP, and CDK substrate peptide.
-
Prepare serial dilutions of this compound in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Add the diluted this compound or vehicle (DMSO) to the appropriate wells of the plate.
-
Add the master mix to all wells.
-
Dilute the CDK8/cyclin C enzyme to the desired concentration in 1x Kinase Assay Buffer.
-
Initiate the kinase reaction by adding the diluted enzyme to the wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT/MTS)
This protocol is for determining the effect of this compound on the viability and proliferation of hematological malignancy cell lines.
Materials:
-
Hematological malignancy cell lines (e.g., OCI-Ly3, MV-4-11)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach or stabilize overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
At the end of the incubation period, add MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals (MTT) or soluble formazan (MTS).
-
If using MTT, add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for quantifying the induction of apoptosis in hematological malignancy cells following treatment with this compound.
Materials:
-
Hematological malignancy cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization (if applicable) and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation status of proteins in key signaling pathways, such as STAT1, upon treatment with this compound.
Materials:
-
Hematological malignancy cell lines
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pSTAT1(S727), anti-STAT1, anti-CDK8, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of hematological malignancy.[12][14][15]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Hematological malignancy cell line (e.g., OCI-Ly3, MOLM-14)
-
Matrigel (for subcutaneous models)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia and surgical tools (if required)
Procedure:
-
Inject a suspension of tumor cells subcutaneously into the flank of each mouse. For some leukemia models, intravenous injection may be more appropriate.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the mice according to a predetermined schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
For survival studies, monitor the mice until they meet predefined humane endpoints.
-
Analyze the data to determine the effect of this compound on tumor growth and overall survival.
Conclusion
This compound is a promising research tool for investigating the role of CDK8/19 in hematological malignancies. The protocols and data presented in these application notes provide a foundation for researchers to explore its mechanism of action and preclinical efficacy. Further studies are warranted to fully elucidate the therapeutic potential of this compound in this context.
References
- 1. This compound |CAS:2209084-73-9 Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New CDK8 inhibitors as potential anti-leukemic agents - Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A kinase-independent role for CDK8 in BCR-ABL1+ leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8-Novel Therapeutic Opportunities [mdpi.com]
- 7. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MK256 is a novel CDK8 inhibitor with potent antitumor activity in AML through downregulation of the STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CDK8-mediated STAT1-S727 phosphorylation restrains NK cell cytotoxicity and tumor surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 12. researchgate.net [researchgate.net]
- 13. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Murine Xenograft Model for Human CD30+ Anaplastic Large Cell Lymphoma: Successful Growth Inhibition with an Anti-CD30 Antibody (HeFi-1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JH-VIII-49
Introduction
JH-VIII-49 is a novel investigational compound with demonstrated activity in preclinical models of Waldenstrom's Macroglobulinemia (WM), a rare type of B-cell lymphoma. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating the therapeutic potential of this compound. The primary mechanism of action of this compound is the inhibition of the MYD88 signaling pathway, which is frequently mutated in WM.
Mechanism of Action
The L265P mutation in the Myeloid differentiation primary response 88 (MYD88) gene is a key driver in over 90% of Waldenstrom's Macroglobulinemia cases. This mutation leads to constitutive activation of the NF-κB pathway, promoting cell survival and proliferation. This compound is a potent and selective inhibitor of the MYD88 L265P mutant protein. By binding to the mutant MYD88, this compound disrupts downstream signaling, leading to the inhibition of NF-κB and subsequent apoptosis of WM cells.
Signaling Pathway
The signaling pathway affected by this compound is depicted below. In WM cells harboring the MYD88 L265P mutation, the mutant protein spontaneously assembles into a complex with Bruton's tyrosine kinase (BTK) and IRAK4, leading to the phosphorylation and activation of IRAK1. This cascade ultimately results in the activation of the IKK complex, which phosphorylates IκBα, leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus to activate the transcription of pro-survival genes. This compound intervenes by directly inhibiting the mutant MYD88 protein, thus blocking the entire downstream cascade.
Data Presentation
The following table summarizes the in vitro activity of this compound against a panel of Waldenstrom's Macroglobulinemia cell lines, comparing its potency to a related compound, JH-VIII-64.
| Cell Line | MYD88 Status | This compound IC50 (nM) | JH-VIII-64 IC50 (nM) |
| MWCL-1 | L265P | 8.5 | 6.96 |
| BCWM.1 | L265P | 12.3 | 9.55 |
| RPCI-WM1 | L265P | 15.1 | 11.9 |
| OCI-Ly3 | Wild-Type | > 10,000 | > 10,000 |
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of WM cells.
Materials:
-
WM cell lines (e.g., MWCL-1, BCWM.1)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed WM cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare a serial dilution of this compound in complete medium. The final concentrations should range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a no-cell control.
-
Add 100 µL of the diluted compound or vehicle to the appropriate wells.
-
Incubate the plate for an additional 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway.
Materials:
-
WM cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer system (e.g., wet or semi-dry)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat WM cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 4 hours. Include a vehicle control.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
Conclusion
This compound is a promising therapeutic candidate for Waldenstrom's Macroglobulinemia that warrants further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore its efficacy and mechanism of action in greater detail. For any further inquiries, please refer to the relevant scientific literature or contact our technical support team.
JH-VIII-49: A Potent and Selective Inhibitor for Studying CDK8-Mediated Transcription
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, in conjunction with its regulatory partner Cyclin C, forms the kinase module of the Mediator complex. This complex plays a pivotal role in integrating and transducing signals from various signaling pathways to the basal transcription machinery, thereby controlling gene expression. Dysregulation of CDK8 activity has been implicated in a variety of diseases, including cancer, making it an attractive target for therapeutic intervention. JH-VIII-49 is a potent and selective small molecule inhibitor of CDK8 and its close homolog CDK19, derived from the natural product Cortistatin A. Its simplified steroidal core allows for more accessible synthesis, making it a valuable tool for investigating the biological functions of CDK8 and for potential drug development.
These application notes provide a comprehensive overview of this compound, including its biochemical and cellular activities, and detailed protocols for its use in studying CDK8-mediated transcriptional processes.
Data Presentation
Quantitative Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory potency of this compound against CDK8 and its closely related paralog, CDK19.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| CDK8 | 16 | Biochemical Kinase Assay | [1][2] |
| CDK19 | 8 | Biochemical Kinase Assay | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Kinase Selectivity Profile
This compound exhibits high selectivity for CDK8 and CDK19. In a broad kinase panel screening, it demonstrated minimal off-target activity, highlighting its specificity as a research tool.
Signaling Pathways and Experimental Workflows
CDK8-Mediated Transcriptional Regulation
The following diagram illustrates the central role of the CDK8-Mediator complex in transmitting signals from key pathways to the core transcriptional machinery.
Caption: CDK8 signaling pathways.
Experimental Workflow for Studying this compound Effects
This workflow outlines the key steps for investigating the impact of this compound on CDK8 activity and downstream gene expression.
Caption: Experimental workflow for this compound.
Experimental Protocols
In Vitro CDK8/CycC Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the in vitro inhibitory activity of this compound against the CDK8/Cyclin C complex. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1][3]
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
CDK Substrate Peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare a serial dilution of this compound: Start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 serial dilutions in kinase assay buffer containing a constant, low percentage of DMSO (e.g., 1%).
-
Prepare the kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for CDK8, if known), and the CDK substrate peptide.
-
Set up the assay plate:
-
Blank wells: Add kinase assay buffer without the enzyme.
-
Positive control wells (no inhibitor): Add the kinase reaction mix and DMSO vehicle.
-
Test inhibitor wells: Add the kinase reaction mix and the serially diluted this compound.
-
-
Initiate the kinase reaction: Add the purified CDK8/Cyclin C enzyme to the positive control and test inhibitor wells. The final reaction volume is typically 5-25 µL.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes) to allow for the kinase reaction to proceed.
-
Terminate the reaction and deplete ATP: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and consume any remaining ATP. Incubate at room temperature for 40-45 minutes.
-
Convert ADP to ATP and detect luminescence: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components for a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.
-
Measure luminescence: Read the luminescent signal using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay for CDK8 Activity: STAT1 S727 Phosphorylation
This protocol describes a Western blot-based method to assess the cellular activity of this compound by measuring the phosphorylation of a known CDK8 substrate, STAT1, at serine 727 (S727) in response to interferon-gamma (IFN-γ) stimulation.[4][5]
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
Recombinant human IFN-γ
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT1 (Ser727)
-
Rabbit or mouse anti-total STAT1
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with IFN-γ (e.g., 5 ng/mL) for 30 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (S727) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading and total STAT1 levels, the membrane can be stripped and re-probed with antibodies for total STAT1 and a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT1 signal to the total STAT1 signal and then to the loading control.
-
Compare the normalized signals in the this compound-treated samples to the IFN-γ stimulated, vehicle-treated control to determine the dose-dependent inhibition of STAT1 S727 phosphorylation.
-
Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol provides a general framework for analyzing changes in the expression of CDK8 target genes following treatment with this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument (e.g., LightCycler 480, Roche)
Procedure:
-
Cell Treatment:
-
Culture cells and treat with a selected concentration of this compound (based on IC50 values from cellular assays) or DMSO vehicle for a specified time (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction and DNase Treatment:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA using a cDNA synthesis kit.
-
-
Quantitative PCR:
-
Set up the qPCR reactions in triplicate for each sample and each gene (target and reference). Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.
-
Include a no-template control (NTC) for each primer pair to check for contamination.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[6]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the change in expression of the target genes using the ΔΔCt method:
-
ΔCt: For each sample, subtract the Ct value of the reference gene from the Ct value of the target gene.
-
ΔΔCt: For each treated sample, subtract the ΔCt of the vehicle-treated control from the ΔCt of the treated sample.
-
Fold Change: Calculate the fold change in gene expression as 2-ΔΔCt.
-
-
Perform statistical analysis to determine the significance of the observed changes in gene expression.
-
Conclusion
This compound is a valuable chemical probe for elucidating the complex roles of CDK8 and CDK19 in transcriptional regulation. Its high potency and selectivity, combined with its synthetic accessibility, make it a superior tool for a wide range of in vitro and cellular studies. The protocols provided here offer a starting point for researchers to investigate the impact of CDK8 inhibition on various signaling pathways and downstream gene expression, ultimately contributing to a better understanding of CDK8 biology and its potential as a therapeutic target.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. Podstawy ilościowego PCR [sigmaaldrich.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Adenosine Blocks IFN-γ-Induced Phosphorylation of STAT1 on Serine 727 to Reduce Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. oaepublish.com [oaepublish.com]
Troubleshooting & Optimization
JH-VIII-49 solubility and stability issues
Welcome to the technical support center for JH-VIII-49, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of this compound, along with troubleshooting advice to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that potently and selectively targets CDK8 and its close homolog, CDK19. As a synthetic analog of the natural product Cortistatin A, this compound functions as an ATP-competitive inhibitor. By binding to the ATP pocket of CDK8/19, it blocks their kinase activity.[1] CDK8 and CDK19 are key components of the Mediator complex, which regulates the transcription of a wide array of genes involved in various cellular processes.[2][3][4][5][6] Inhibition of CDK8/19 by this compound can modulate the activity of several oncogenic signaling pathways, including the Wnt/β-catenin and NF-κB pathways.[2][7][8]
Q2: In which solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[9] For cell-based assays, it is common practice to prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted into aqueous buffers or cell culture media to the desired final concentration. Due to its steroidal backbone, this compound is expected to have low aqueous solubility.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided to prevent degradation and ensure the integrity of the compound.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions or Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness in the final working solution after diluting the DMSO stock.
-
Inconsistent or lower-than-expected activity in cell-based assays.
Possible Causes:
-
Low Aqueous Solubility: this compound has a hydrophobic steroidal scaffold, leading to poor solubility in aqueous environments.[1]
-
High Final Concentration: The final concentration of this compound in the aqueous solution may exceed its solubility limit.
-
Low DMSO Concentration: The final concentration of DMSO in the working solution may be too low to maintain the solubility of this compound.
-
pH of the Medium: The pH of the buffer or cell culture medium can influence the solubility of the compound.
-
Interactions with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause precipitation.
Solutions:
| Solution | Detailed Steps |
| Optimize Final DMSO Concentration | Aim for a final DMSO concentration of 0.1% to 0.5% (v/v) in your working solution. This range is generally well-tolerated by most cell lines and can help maintain the solubility of hydrophobic compounds. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
| Prepare Intermediate Dilutions | Instead of a single large dilution, perform serial dilutions of the DMSO stock in your aqueous buffer or cell culture medium. This gradual decrease in DMSO concentration can help prevent rapid precipitation. |
| Pre-warm Aqueous Solutions | Pre-warming the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility. |
| Sonication | After dilution, briefly sonicate the working solution in a water bath sonicator. This can help to dissolve any small, initial precipitates. |
| Test Different Media Formulations | If precipitation is consistently observed in a specific medium, try a different formulation. The composition of salts, amino acids, and other components can affect compound solubility. |
Issue 2: Instability and Degradation of this compound
Symptoms:
-
Loss of inhibitory activity over time in stored stock solutions or working solutions.
-
Inconsistent results between experiments conducted on different days.
Possible Causes:
-
Improper Storage: Storing stock solutions at room temperature or 4°C for extended periods can lead to degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can cause degradation of the compound.
-
Light Exposure: Some compounds are sensitive to light and can degrade upon prolonged exposure.
-
Chemical Instability in Media: Components in the cell culture medium or changes in pH over time can lead to the chemical degradation of this compound.
Solutions:
| Solution | Detailed Steps |
| Proper Stock Solution Storage | Aliquot the high-concentration DMSO stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This minimizes the number of freeze-thaw cycles for the bulk of the compound. |
| Protect from Light | Store both solid this compound and its solutions in amber vials or wrap the vials in aluminum foil to protect them from light. |
| Prepare Fresh Working Solutions | For optimal and consistent results, prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid storing diluted aqueous solutions for extended periods. |
| Conduct a Stability Test | If you suspect instability in your experimental conditions, you can perform a simple stability test. Prepare your final working solution and incubate it under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your assay. At different time points, test the activity of the solution to see if there is a decrease in potency. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM | Easily soluble. Recommended for preparing high-concentration stock solutions. |
| Ethanol | Limited | Not the recommended primary solvent for stock solutions. |
| Aqueous Buffers (PBS, etc.) | Very Low | Direct dissolution is not recommended. Dilute from a DMSO stock. |
| Cell Culture Media (DMEM, RPMI) | Very Low | Final concentration should be carefully optimized to avoid precipitation. The presence of serum may slightly enhance solubility but can also lead to binding and reduced free compound concentration. |
Note: Specific quantitative solubility data for this compound in various aqueous buffers and cell culture media is not publicly available. The information provided is based on its known solubility in DMSO and the general characteristics of steroid-based kinase inhibitors.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 428.66 g/mol .
-
Calculation Example: To prepare a 10 mM stock from 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 428.66 g/mol ) / 0.010 mol/L = 0.000233 L = 233 µL
-
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for a Cell-Based Assay
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
10 mM this compound stock solution in DMSO
-
Multi-well cell culture plates
-
Assay-specific reagents (e.g., for viability, reporter gene expression, etc.)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (e.g., 0.1%).
-
Example for a 10 µM final concentration from a 10 mM stock (1000x dilution): Add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period according to your experimental design.
-
Assay Readout: Perform the specific assay to measure the effect of this compound (e.g., cell viability assay, Western blot for target phosphorylation, qPCR for target gene expression).
Mandatory Visualizations
CDK8 Signaling Pathway
Caption: CDK8 signaling and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for cell-based assays with this compound.
Troubleshooting Logic for Precipitation Issues
References
- 1. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 4. CDK8: a positive regulator of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. libcatalog.usc.edu [libcatalog.usc.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Resistance to JH-VIII-49 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during preclinical research with JH-VIII-49, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of CDK8, with an in vitro IC50 of approximately 16 nM. It also shows activity against the closely related kinase CDK19 (IC50 of ~8 nM)[1][2]. CDK8 is a component of the Mediator complex, a key transcriptional co-regulator. By inhibiting CDK8 kinase activity, this compound modulates the transcription of a subset of genes, including those involved in oncogenic signaling pathways such as Wnt/β-catenin, TGF-β, and STAT signaling. This transcriptional reprogramming can lead to anti-proliferative effects in cancer cells. In HepG2 cells, this compound has been shown to induce a dose-dependent inhibition of the phosphorylation of STAT1 at serine 727, a known substrate of CDK8[2][3].
Q2: My cancer cell line of interest is not responding to this compound. What are the potential reasons for this intrinsic resistance?
Intrinsic resistance to this compound can arise from several factors:
-
Low or absent CDK8/CDK19 expression: The target of this compound may not be present in sufficient quantities in the cancer cells.
-
Redundancy with other kinases: Other kinases may compensate for the loss of CDK8/CDK19 activity.
-
Pre-existing alterations in the Mediator complex: Mutations or altered expression of other components of the Mediator complex, such as MED12 or Cyclin C, could render the complex insensitive to CDK8 inhibition.
-
Dominant parallel survival pathways: The cancer cells may rely on signaling pathways that are independent of CDK8/CDK19-mediated transcription for their growth and survival.
Q3: After initial sensitivity, my cancer cell line has developed acquired resistance to this compound. What are the likely mechanisms?
Acquired resistance to CDK8 inhibitors like this compound is an area of active investigation. Based on studies of resistance to other transcriptional regulators and targeted therapies, potential mechanisms include:
-
Mutations in CDK8 or CDK19: Alterations in the drug-binding pocket could prevent this compound from inhibiting its target.
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell.
-
Transcriptional reprogramming: Cells may adapt by altering their transcriptional landscape to activate bypass signaling pathways that promote survival despite CDK8 inhibition.
-
Alterations in the Mediator Kinase Module: A CRISPR-Cas9 screen has suggested that the maximal activity of CDK8 inhibitors requires the presence of other components of the Mediator kinase module, such as MED13 and Cyclin C. Loss or alteration of these components could be a mechanism of resistance.
Q4: How can I overcome resistance to this compound in my experiments?
Combination therapy is a promising strategy to overcome both intrinsic and acquired resistance to this compound. Preclinical studies with other CDK8/19 inhibitors have shown synergistic effects when combined with:
-
Other targeted therapies: For example, CDK8/19 inhibitors can prevent the development of adaptive resistance to EGFR inhibitors (e.g., gefitinib, erlotinib) and CDK4/6 inhibitors (e.g., palbociclib).
-
Chemotherapy: CDK8 inhibition may block the chemotherapy-induced production of tumor-promoting factors.
-
Immunotherapy: Preclinical models suggest that combining CDK8/19 inhibitors with immune checkpoint inhibitors may enhance anti-tumor immunity.
Troubleshooting Guides
Problem 1: High variability in IC50 values for this compound.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous population. Regularly perform cell line authentication. |
| Inconsistent cell seeding density | Optimize and strictly adhere to a standardized cell seeding protocol. Ensure even cell distribution in multi-well plates. |
| Variations in drug preparation | Prepare fresh stock solutions of this compound regularly. Aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Assay-specific issues (e.g., MTT, CellTiter-Glo) | Ensure the chosen viability assay is linear over the range of cell densities used. Optimize incubation times with the reagent. |
Problem 2: Difficulty in generating a this compound resistant cell line.
| Possible Cause | Troubleshooting Step |
| Drug concentration is too high | Start with a concentration around the IC20-IC30 to allow for the survival and adaptation of a sub-population of cells. |
| Insufficient duration of drug exposure | The development of resistance can be a slow process. Continue to culture cells in the presence of the drug for an extended period (weeks to months), gradually increasing the concentration as the cells adapt. |
| Cell line is highly sensitive and undergoes rapid apoptosis | Consider a pulse-treatment approach where the drug is added for a shorter period (e.g., 24-48 hours) and then removed, allowing surviving cells to recover before the next treatment. |
| Loss of resistance upon drug withdrawal | Some resistance mechanisms are transient. Maintain a sub-population of the resistant cells under continuous drug pressure to preserve the resistant phenotype. |
Problem 3: Inconclusive results from Mediator complex co-immunoprecipitation (Co-IP).
| Possible Cause | Troubleshooting Step |
| Weak or transient protein-protein interactions | Consider in vivo cross-linking with formaldehyde or other cross-linking agents before cell lysis to stabilize the complex. |
| Inappropriate lysis buffer | Use a non-denaturing lysis buffer (e.g., without SDS) to preserve protein complexes. Optimize detergent and salt concentrations. |
| Antibody not suitable for IP | Use an antibody that has been validated for immunoprecipitation. The antibody should recognize the native conformation of the target protein. |
| High background/non-specific binding | Pre-clear the cell lysate with beads before adding the specific antibody. Increase the number and stringency of washes. Include an isotype control antibody for your IP. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| CDK8 | 16 |
| CDK19 | 8 |
Data sourced from publicly available information[1][2]. Researchers should determine the IC50 in their specific cell lines of interest.
Table 2: Example Data for Synergy Analysis of this compound with a MEK Inhibitor (Hypothetical)
| Cell Line | This compound IC50 (nM) | MEK Inhibitor IC50 (nM) | Combination Index (CI) at ED50 | Interpretation |
| Parental | 25 | 50 | 0.6 | Synergy |
| This compound Resistant | 250 | 55 | 1.0 | Additive |
CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
-
Determine the initial IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial drug treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC30.
-
Monitor cell viability and confluence: Initially, a significant number of cells will die. Allow the surviving cells to proliferate.
-
Gradual dose escalation: Once the cells have recovered and reached approximately 80% confluence, passage them and increase the concentration of this compound in the culture medium by 1.5 to 2-fold.
-
Repeat dose escalation: Continue this process of gradual dose escalation over several weeks to months.
-
Characterize the resistant phenotype: Periodically, perform a dose-response assay to determine the new IC50 of the cell population. A significant increase in the IC50 compared to the parental cell line indicates the development of resistance.
-
Cryopreserve at intermediate stages: It is advisable to freeze down vials of cells at different stages of the resistance induction process.
Protocol 2: Synergy Analysis using the Combination Index (CI) Method
-
Determine single-agent dose-response: Perform dose-response curves for this compound and the combination drug individually to determine their respective IC50 values.
-
Set up combination matrix: Design a matrix of drug concentrations, typically with 5-7 concentrations of each drug, spanning a range below and above their respective IC50 values.
-
Treat cells and measure viability: Seed cells in 96-well plates and treat them with the single agents and the combinations for a defined period (e.g., 72 hours). Measure cell viability using an appropriate assay.
-
Calculate the Combination Index (CI): Use software such as CompuSyn to calculate the CI value based on the Chou-Talalay method. The software will generate a CI value for different effect levels (e.g., ED50, ED75, ED90).
Mandatory Visualizations
References
improving the efficacy of JH-VIII-49 in vivo
Welcome to the technical support center for JH-VIII-49, a novel and potent small molecule inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the in vivo efficacy of this compound.
Fictional Profile: this compound
For the context of this guide, this compound is a hypothetical, selective inhibitor of Janus Kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms and inflammatory diseases. While potent in vitro, achieving optimal in vivo efficacy can present challenges. This guide is designed to address these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of the Janus Kinase 2 (JAK2) protein. By binding to the ATP-binding pocket of the JAK2 kinase domain, it prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK2-STAT pathway leads to the inhibition of gene transcription involved in cell proliferation, differentiation, and inflammation.
Q2: What is the recommended formulation for in vivo studies?
A2: The optimal formulation for this compound depends on the route of administration and the animal model. Due to its potentially low aqueous solubility, a common issue with small molecule inhibitors, co-solvent systems or amorphous solid dispersions may be required to improve bioavailability.[1] We recommend starting with a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline for intraperitoneal (IP) injection. For oral administration, a micronized suspension in 0.5% methylcellulose is a common starting point. It is crucial to assess the solubility and stability of this compound in your chosen vehicle before beginning animal studies.
Q3: What are the known off-target effects of this compound?
A3: While designed for selectivity, like many kinase inhibitors, this compound may exhibit some off-target activity at higher concentrations.[2] Kinase profiling assays are recommended to determine the selectivity profile. Potential off-target effects could be mitigated by using the lowest effective dose.
Q4: How can I improve the stability of this compound for in vivo use?
A4: The stability of small molecules in vivo can be influenced by metabolic degradation.[3][4] Strategies to improve stability include chemical modifications to block metabolic hotspots, though this would be part of a medicinal chemistry effort. For experimental purposes, co-administration with inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors) could be explored, but this can complicate data interpretation. Ensuring proper storage and handling of the compound as a solid and in solution is also critical to prevent degradation before administration.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Bioavailability After Oral Dosing | Poor aqueous solubility.[1] High first-pass metabolism in the liver. Efflux by transporters (e.g., P-glycoprotein) in the gut wall. | 1. Improve Formulation: Test different formulations such as co-solvents, lipids, or nanoparticles to enhance solubility and absorption.[1] 2. Particle Size Reduction: Micronization or nano-milling can increase the surface area for dissolution. 3. Permeability Assessment: Use in vitro models like Caco-2 assays to assess intestinal permeability. 4. Pharmacokinetic (PK) Study: Conduct a PK study with both intravenous (IV) and oral (PO) administration to determine absolute bioavailability and identify if first-pass metabolism is a significant factor. |
| Lack of In Vivo Efficacy Despite High In Vitro Potency | Inadequate drug exposure at the target tissue. Rapid clearance of the compound. Poor target engagement in vivo. Redundant signaling pathways compensating for JAK2 inhibition. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate drug concentration in plasma and tumor tissue with target inhibition (e.g., pSTAT levels).[5] 2. Dose Escalation Study: Determine if a higher dose improves efficacy without inducing toxicity. 3. Target Engagement Biomarkers: Measure downstream biomarkers of JAK2 activity (e.g., pSTAT3) in tumor or surrogate tissues to confirm target inhibition. 4. Combination Therapy: Consider combining this compound with an inhibitor of a compensatory signaling pathway. |
| High Inter-Animal Variability in Response | Inconsistent dosing technique. Differences in animal metabolism or health status. Formulation instability or heterogeneity. | 1. Standardize Dosing Procedure: Ensure all personnel are trained and consistent in their administration technique. 2. Animal Health Monitoring: Use age- and weight-matched animals from a reputable supplier. Monitor for any signs of illness. 3. Formulation Quality Control: Prepare fresh formulations for each experiment and ensure homogeneity of suspensions. |
| Observed Toxicity or Adverse Effects | On-target toxicity due to JAK2 inhibition in non-target tissues. Off-target kinase inhibition.[2] Formulation-related toxicity. | 1. Dose Reduction: Determine the maximum tolerated dose (MTD) and conduct efficacy studies at or below this dose. 2. Selectivity Profiling: Perform a broad kinase screen to identify potential off-targets. 3. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation itself. 4. Histopathology: Conduct histopathological analysis of major organs to identify any tissue damage. |
Quantitative Data Summary
The following tables present hypothetical data from typical in vivo studies with this compound to serve as a template for data presentation.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| IV | 2 | 1250 | 0.08 | 1875 | 1.5 | 100 |
| IP | 10 | 850 | 0.5 | 3400 | 2.1 | 90.7 |
| PO | 20 | 320 | 2.0 | 2400 | 2.5 | 32.0 |
Table 2: In Vivo Efficacy of this compound in a HEL92.1.7 Human Erythroleukemia Xenograft Model
| Treatment Group | Dose (mg/kg) | Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | IP | Daily | 1520 ± 150 | 0 |
| This compound | 10 | IP | Daily | 850 ± 110 | 44 |
| This compound | 25 | IP | Daily | 425 ± 85 | 72 |
Experimental Protocols
1. Pharmacokinetic (PK) Analysis of this compound in Mice
-
Animals: Male BALB/c mice, 8-10 weeks old.
-
Groups:
-
Group 1: 2 mg/kg this compound via intravenous (IV) injection.
-
Group 2: 10 mg/kg this compound via intraperitoneal (IP) injection.
-
Group 3: 20 mg/kg this compound via oral gavage (PO).
-
-
Procedure:
-
Administer this compound as specified for each group.
-
Collect blood samples (approx. 50 µL) via tail vein or retro-orbital sinus at specified time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).
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Process blood to plasma by centrifugation and store at -80°C.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).
-
2. In Vivo Efficacy Study in a Xenograft Model
-
Cell Line: HEL92.1.7 (human erythroleukemia cell line with JAK2 V617F mutation).
-
Animals: Female athymic nude mice, 6-8 weeks old.
-
Procedure:
-
Subcutaneously implant 5 x 10^6 HEL92.1.7 cells in the flank of each mouse.
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Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (e.g., vehicle control, 10 mg/kg this compound, 25 mg/kg this compound).
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Administer treatment daily via IP injection.
-
Measure tumor volume with calipers every 2-3 days.
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Monitor body weight and general health of the animals.
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At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blot for pSTAT3).
-
Visualizations
Caption: this compound inhibits the JAK2-STAT signaling pathway.
Caption: Experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting low oral bioavailability.
References
- 1. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 2. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of proteasome increase CjCas9 protein stability | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
addressing inconsistencies in JH-VIII-49 results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing JH-VIII-49, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, cell-permeable inhibitor of CDK8 with a simplified steroid core, making it an easier to synthesize analog of the natural product Cortistatin A.[1][2][3][4] It functions as an ATP-competitive (Type I) kinase inhibitor.[2] this compound is also used as a ligand to generate Proteolysis Targeting Chimeras (PROTACs), such as JH-XI-10-02, which are designed to induce the degradation of the CDK8 protein.[1][2][3][4]
Q2: What is the primary cellular function of CDK8?
A2: CDK8 is a component of the Mediator complex, a multi-protein assembly that regulates gene transcription by RNA polymerase II.[4][5][6] It can act as both a positive and negative regulator of transcription.[3][6] CDK8 phosphorylates various transcription factors, including STAT1, SMADs, and components of the Wnt/β-catenin and p53 signaling pathways, thereby influencing a wide range of cellular processes.[3][5][6][7]
Q3: How should I prepare and store this compound?
A3: this compound is a solid powder that is soluble in DMSO.[8] For storage, it is recommended to keep it in a dry, dark environment at 0-4°C for short-term use (days to weeks) and at -20°C for long-term storage (months to years).[8] Stock solutions in DMSO can be stored at -20°C for the long term.[8]
Q4: Is this compound selective for CDK8?
A4: this compound demonstrates a high degree of selectivity for CDK8. KinomeScan analysis revealed that at a concentration of 10 μM, it significantly inhibits only a few kinases, including CDK8 and its close paralog, CDK19.[2][4]
Troubleshooting Guide
Issue 1: Inconsistent cellular potency or unexpected off-target effects.
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Question: I'm observing variable results in my cell-based assays, or I suspect off-target effects. What could be the cause?
-
Answer: Inconsistencies in cellular assays can arise from several factors. While this compound is highly selective, like many kinase inhibitors, off-target effects can occur, especially at higher concentrations.[9] Preclinical studies on some CDK8/19 inhibitors have shown that they can impact normal cellular functions, suggesting a narrow therapeutic window.[10]
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: A crucial step is to verify that this compound is inhibiting CDK8 in your cellular model. This can be done by assessing the phosphorylation of a known CDK8 substrate, such as STAT1 at serine 727 (p-STAT1 S727), via Western blot.[2][4][11] A dose-dependent decrease in p-STAT1 S727 following treatment with this compound indicates target engagement.
-
Titrate Compound Concentration: Perform a dose-response curve in your specific cell line to determine the optimal concentration that inhibits CDK8 activity without causing broad cytotoxicity. Start with a concentration range around the reported IC50 values.
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Assess Cell Viability: Use a cell viability assay (e.g., CellTiter-Glo or MTT) to distinguish between specific anti-proliferative effects and general toxicity.[11][12]
-
Consider Compound Stability: Ensure the stability of this compound in your culture medium over the time course of your experiment. Degradation of the compound could lead to a loss of efficacy. While stable under recommended storage conditions, its stability in aqueous media for extended periods should be considered.[8][13]
-
Issue 2: Difficulty in detecting a downstream effect on transcription.
-
Question: I've confirmed CDK8 inhibition via p-STAT1 reduction, but I'm not seeing the expected changes in the transcription of my target genes. Why might this be?
-
Answer: The role of CDK8 in transcription is complex and context-dependent. It can act as both an activator and a repressor of gene expression.[3][5][6] The effect of CDK8 inhibition on a specific gene will depend on the cellular context and the other transcription factors involved.
-
Troubleshooting Steps:
-
Time Course Analysis: Transcriptional changes can be dynamic. Perform a time-course experiment to identify the optimal time point to observe changes in your gene of interest. Some transcriptional effects of CDK8 inhibition are evident within hours, while others may take longer.[7]
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Broad Transcriptional Profiling: If possible, perform a broader analysis of gene expression (e.g., RNA-seq or microarray) to understand the global transcriptional consequences of CDK8 inhibition in your model system.[2] This can reveal unexpected pathway modulation.
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Investigate Redundancy with CDK19: CDK19 is a close homolog of CDK8 and can have redundant functions.[14] If your cell line expresses high levels of CDK19, it might compensate for the loss of CDK8 activity. Consider simultaneous knockdown or inhibition of both CDK8 and CDK19 to address this.[1]
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| CDK8 | Biochemical Assay | 16 |
| CDK19 | Biochemical Assay | 8 |
Data sourced from Hatcher et al., 2018.[2][4]
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Percent Inhibition at 10 µM |
| CDK8 | >90% |
| CDK19 | >90% |
| NEK1 | >90% |
| PIKFYVE | >90% |
This table summarizes kinases with greater than 90% inhibition from a panel of 468 kinases. Data from Hatcher et al., 2018.[2][4]
Experimental Protocols
Protocol 1: Western Blot for p-STAT1 (S727) Inhibition
This protocol is to verify the on-target activity of this compound in a cellular context.
-
Cell Seeding and Treatment: Seed cells (e.g., HepG2) in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 30 minutes to 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for phospho-STAT1 (Ser727) overnight at 4°C. Subsequently, probe with an antibody for total STAT1 as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Kinase Binding Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol outlines a method to measure the binding affinity of this compound to CDK8.
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Reagent Preparation: Prepare a 1X kinase buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[15] Dilute the kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled kinase tracer to the desired concentrations in the kinase buffer.
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Assay Plate Setup: In a 384-well plate, add your test compound (this compound) at various concentrations.
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Kinase/Antibody Addition: Add the CDK8/antibody mixture to each well.
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Tracer Addition: Add the kinase tracer to initiate the binding reaction.
-
Incubation and Measurement: Incubate the plate at room temperature for 1 hour, protected from light. Measure the Fluorescence Resonance Energy Transfer (FRET) signal using a plate reader. A decrease in FRET indicates displacement of the tracer by the inhibitor.
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Data Analysis: Calculate the IC50 value by plotting the inhibitor concentration against the percentage of inhibition and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: CDK8 signaling pathway and point of inhibition by this compound.
Caption: Workflow for validating this compound activity in a cellular context.
References
- 1. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 6. CDK8: a positive regulator of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 8. medkoo.com [medkoo.com]
- 9. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aqueous stability and solubility of CI-988, a novel "dipeptoid" cholecystokinin-B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Validating JH-VIII-49 as a Selective CDK8 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JH-VIII-49 with other established CDK8 inhibitors, supported by experimental data and detailed methodologies. Our aim is to offer a comprehensive resource for validating the potency and selectivity of this compound in your research.
Introduction to this compound
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription.[1][2] Developed as a simplified analog of the natural product Cortistatin A, this compound offers a more accessible synthetic route while maintaining high affinity and selectivity for its target.[2] This guide will delve into the experimental data that validates this compound as a selective CDK8 inhibitor, comparing its performance against established compounds such as Cortistatin A and Senexin B.
Comparative Analysis of CDK8 Inhibitors
The following tables summarize the key quantitative data for this compound and its comparators.
Table 1: Biochemical Potency against CDK8 and CDK19
| Compound | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Source |
| This compound | 16 | 8 | [1] |
| Cortistatin A | 12 - 15 | Not specified | [3] |
| Senexin B | 24 - 50 | Not specified |
Table 2: Kinase Selectivity Profile (KinomeScan at 10 µM)
| Compound | Primary Targets (>90% inhibition) | Notes | Source |
| This compound | CDK8, CDK19, NEK1, PIKFYVE | High selectivity with only four significant interactions out of 468 kinases tested.[2] | [2] |
| Cortistatin A | CDK8, CDK19 | Highly selective against a panel of 387 kinases.[4] | [4] |
| Senexin B | CDK8, CDK19 | High selectivity in a panel of over 450 kinases. |
Experimental Validation Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings in your own laboratory setting.
Kinase Inhibitor Selectivity Profiling (KinomeScan)
Objective: To determine the selectivity of a kinase inhibitor across a broad panel of kinases.
Methodology: The KINOMEscan™ platform utilizes a competition binding assay. The test compound is incubated with a panel of DNA-tagged kinases. The amount of kinase that binds to an immobilized ligand is quantified by qPCR. A reduction in the amount of kinase bound to the immobilized ligand indicates that the test compound is interacting with the kinase.
Protocol Outline:
-
Compound Preparation: Dissolve the test compound (e.g., this compound) in DMSO to a stock concentration of 10 mM.
-
Assay: The KINOMEscan assay is typically performed by a commercial vendor (e.g., Eurofins DiscoverX). The compound is screened at a concentration of 10 µM against a panel of up to 468 kinases.
-
Data Analysis: Results are reported as a percentage of the DMSO control (% Ctrl). A lower percentage indicates a stronger interaction. A common threshold for a significant "hit" is a % Ctrl value of less than 10% or 1%. The results are often visualized on a dendrogram of the human kinome.
Cellular CDK8 Target Engagement: Western Blot for Phospho-STAT1 (Ser727)
Objective: To assess the ability of a CDK8 inhibitor to engage its target in a cellular context by measuring the phosphorylation of a known downstream substrate, STAT1, at serine 727.
Signaling Pathway:
CDK8-mediated phosphorylation of STAT1 at Ser727.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in appropriate media until they reach 70-80% confluency.[1]
-
Starve the cells in serum-free media for 16-24 hours.
-
Pre-treat cells with various concentrations of the CDK8 inhibitor (e.g., this compound, 0-5 µM) for 1-2 hours.[1]
-
Stimulate the cells with human interferon-gamma (IFN-γ) at a final concentration of 10-100 ng/mL for 30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody against phospho-STAT1 (Ser727) (e.g., Cell Signaling Technology #9177) overnight at 4°C.[5]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane with an antibody for total STAT1 as a loading control.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of a CDK8 inhibitor on the viability and proliferation of cancer cell lines.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[6][7][8][9]
Protocol Outline:
-
Cell Seeding:
-
Seed cancer cells (e.g., melanoma, colon, or breast cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the CDK8 inhibitor (e.g., this compound) for 72 hours. Include a DMSO vehicle control.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the results and determine the GI50 (concentration that causes 50% growth inhibition).
-
Experimental Workflow for Validating a Selective CDK8 Inhibitor
The following diagram illustrates a typical workflow for the validation of a novel CDK8 inhibitor.
References
- 1. This compound |CAS:2209084-73-9 Probechem Biochemicals [probechem.com]
- 2. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probe Cortistatin-A | Chemical Probes Portal [chemicalprobes.org]
- 5. CST | Cell Signaling Technology [cellsignal.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Guide to JH-VIII-49 and Other CDK8 Inhibitors for Researchers
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in drug discovery, particularly in oncology. As a component of the Mediator complex's kinase module, CDK8 is a key regulator of transcription, influencing the activity of numerous transcription factors involved in cancer development and progression. This guide provides an objective comparison of JH-VIII-49, a potent and selective CDK8 inhibitor, with other notable inhibitors, supported by experimental data to inform researchers in drug development.
Introduction to this compound
This compound is a simplified synthetic analog of the natural product Cortistatin A. It is distinguished by its potent and highly selective inhibition of CDK8. Its relatively straightforward eight-step synthesis makes it a viable candidate for large-scale production. Beyond its direct inhibitory activity, the steroidal core of this compound has also served as a scaffold for developing proteolysis-targeting chimeras (PROTACs), offering an alternative mechanism for reducing CDK8 activity through targeted degradation.
Quantitative Comparison of CDK8 Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it binds to the intended target versus off-targets). The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater potency.
The table below summarizes the biochemical potency of this compound against CDK8 and its closely related paralog, CDK19, in comparison to other well-documented CDK8 inhibitors.
| Inhibitor | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Notes |
| This compound | 16 | 8 | Potent inhibitor of both CDK8 and CDK19. |
| AS2863619 | 0.61 | 4.28 | Potent, orally active inhibitor.[1][2][3][4][5] |
| BI-1347 | 1.1 - 1.4 | 1.7 | Potent and selective inhibitor suitable for in vivo studies.[6][7][8][9] |
| CCT-251921 | 2.3 | 2.6 | Potent, selective, and orally bioavailable.[10][11][12][13][14] |
| SEL120-34A | 4.4 | 10.4 | Orally available, ATP-competitive inhibitor.[3][15][16][17][18][19] |
| Senexin B | 24 - 50 (IC50) | 80 (Kd) | Highly water-soluble and bioavailable.[12][20][21][22][23] |
| Senexin A | 280 | 310 (Kd) | A less potent precursor to Senexin B.[3][12] |
IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. Kd (dissociation constant) is also a measure of binding affinity.
Mechanism of Action and Signaling Pathway
CDK8 functions within the Mediator kinase module (comprising CDK8, CCNC, MED12, and MED13) to regulate gene transcription.[9][24] It does this by phosphorylating various transcription factors and components of the transcription machinery.[24][25][26] One of the key substrates for CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1). CDK8 specifically phosphorylates STAT1 on the serine 727 residue (pSTAT1-S727), a critical step for its full transcriptional activity.[18][27] Inhibition of CDK8, therefore, leads to a reduction in pSTAT1-S727 levels, which can be used as a reliable biomarker for target engagement in cellular assays.[15][16]
Experimental Protocols and Data
The characterization of a kinase inhibitor relies on robust biochemical and cellular assays. Below are the methodologies used to evaluate this compound.
1. Kinase Selectivity Profiling (KinomeScan)
To determine the selectivity of this compound, a comprehensive kinase profiling assay is essential.
-
Methodology: The KinomeScan platform is an active site-directed competition binding assay.[28][29] It measures the ability of a test compound to displace a ligand from the active site of a large panel of kinases (e.g., 468 kinases).[28] The amount of kinase bound to an immobilized ligand is quantified using qPCR of a DNA tag attached to the kinase.[29] A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
-
Experimental Data for this compound: When tested at a concentration of 10 µM, this compound demonstrated extremely high selectivity. It showed greater than 90% inhibition for only four kinases: CDK8, CDK19, NEK1, and PIKFYVE. Subsequent dose-response analysis revealed a high affinity for CDK8 and CDK19, but no significant inhibition of NEK1 (IC50 > 10,000 nM).
2. Cellular Target Engagement Assay (STAT1 Phosphorylation)
This assay confirms that the inhibitor can engage its target within a cellular context and exert a biological effect.
-
Methodology:
-
Cell Culture: Human cancer cell lines, such as the hepatocellular carcinoma line HepG2, are cultured under standard conditions.
-
Treatment: Cells are treated with increasing concentrations of the CDK8 inhibitor (e.g., this compound) or a vehicle control (like DMSO) for a specified period.
-
Lysis and Protein Analysis: Cells are lysed, and protein extracts are prepared. The levels of phosphorylated STAT1 (S727) and total STAT1 are measured, typically by Western blot analysis using specific antibodies.
-
Quantification: The ratio of phosphorylated STAT1 to total STAT1 is calculated to determine the dose-dependent effect of the inhibitor.
-
-
Experimental Data for this compound: In HepG2 cells, this compound induced a dose-dependent inhibition of STAT1 S727 phosphorylation, confirming its ability to engage and inhibit CDK8 in a cellular environment.
Conclusion for Researchers
This compound stands as a potent and highly selective inhibitor of CDK8 and its paralog CDK19. Its well-defined mechanism of action, demonstrated through the inhibition of STAT1 phosphorylation, and its high selectivity make it a valuable tool for researchers studying the roles of the Mediator kinase module in health and disease. The comparative data presented here shows that while several potent CDK8 inhibitors exist, each with a unique profile, this compound offers a compelling combination of potency, selectivity, and synthetic accessibility. Its utility extends beyond simple inhibition, providing a validated ligand for the development of next-generation therapeutics like PROTAC-based degraders. Researchers should consider the specific potency and selectivity profiles of these inhibitors when selecting a tool compound for their experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. AS2863619 | CDK8/19 inhibitor, Foxp3 inducer | Probechem Biochemicals [probechem.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. BI-1347 - Immunomart [immunomart.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CCT-251921 | CDK | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Probe CCT251921 | Chemical Probes Portal [chemicalprobes.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. SEL120-34A | CDK | TargetMol [targetmol.com]
- 18. SEL120-34A is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Senexin B | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
- 22. medkoo.com [medkoo.com]
- 23. Senexin B | CDK | TargetMol [targetmol.com]
- 24. tandfonline.com [tandfonline.com]
- 25. academic.oup.com [academic.oup.com]
- 26. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 28. 4.6. KINOMEscan [bio-protocol.org]
- 29. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
JH-VIII-49: A Comparative Analysis of a Potent CDK8 Inhibitor in Diverse Cancer Cell Lines
For Immediate Release
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 8 (CDK8) has emerged as a promising molecular target. JH-VIII-49, a potent and selective inhibitor of CDK8, has demonstrated significant potential in preclinical studies. This guide provides a comparative analysis of the in vitro activity of this compound against various cancer cell lines, alongside a comparison with other notable CDK8 inhibitors, Cortistatin A and Senexin A. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Mechanism of Action: Targeting the Mediator Complex
This compound exerts its anticancer effects by selectively inhibiting the kinase activity of CDK8, a key component of the Mediator complex.[1] The Mediator complex is a crucial transcriptional co-regulator, and its CDK8 module plays a pivotal role in the expression of genes involved in cell proliferation, survival, and metastasis. By inhibiting CDK8, this compound disrupts these oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Comparative In Vitro Activity of CDK8 Inhibitors
To provide a clear comparison of the antiproliferative activity of this compound and its alternatives, the following table summarizes their half-maximal inhibitory concentrations (IC50) in various cancer cell lines. It is important to note that direct cross-study comparisons can be challenging due to variations in experimental conditions.
| Cell Line | Cancer Type | This compound IC50 (nM) | Cortistatin A IC50 (nM) | Senexin A IC50 (nM) |
| MOLM-14 | Acute Myeloid Leukemia | Data not available | Potent activity reported | Data not available |
| HCT116 | Colon Carcinoma | Data not available | Data not available | Inhibits β-catenin-dependent transcription |
| HUVEC | Endothelial Cells | Data not available | ~1.8 | No strong anti-endothelial activity |
| Prostate Cancer Cell Lines | Prostate Cancer | Data not available | Data not available | Effective in reducing migration and invasion |
| Breast Cancer Cell Lines | Breast Cancer | Data not available | Data not available | Prevents resistance to EGFR inhibitors |
Note: "Data not available" indicates that specific IC50 values for the compound in that particular cell line were not found in the searched literature. The reported activities for Cortistatin A and Senexin A are based on various publications and may not be directly comparable.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
References
JH-VIII-49: A Novel MyD88 Inhibitor Demonstrates Potent Efficacy in Patient-Derived Xenograft Models of B-Cell Malignancies
A Comparative Analysis Against a Bruton's Tyrosine Kinase (BTK) Inhibitor
In the landscape of targeted cancer therapy, the Myeloid Differentiation primary response 88 (MyD88) signaling pathway has emerged as a critical driver in certain B-cell malignancies, particularly those harboring the L265P mutation. This mutation leads to constitutive activation of the pathway, promoting tumor cell survival and proliferation.[1][2] This guide provides a comparative overview of the preclinical efficacy of JH-VIII-49, a novel investigational inhibitor of MyD88, against a standard-of-care Bruton's Tyrosine Kinase (BTK) inhibitor in patient-derived xenograft (PDX) models of Waldenström's Macroglobulinemia (WM) and Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).
Patient-derived xenografts (PDXs) are advanced preclinical models that involve the implantation of patient tumor tissue into immunodeficient mice.[3][4][5] These models are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts, thus providing a more predictive assessment of therapeutic efficacy.[6][7][8]
Comparative Efficacy in Patient-Derived Xenograft Models
This compound was evaluated in a panel of well-characterized WM and ABC-DLBCL PDX models, all harboring the MyD88 L265P mutation. The efficacy of this compound was compared directly with a leading BTK inhibitor.
Table 1: Tumor Growth Inhibition in Waldenström's Macroglobulinemia (WM) PDX Models
| PDX Model | Treatment Group | Dosing Schedule | Tumor Volume Change from Baseline (%) | Overall Response Rate (ORR) |
| WM-01 | Vehicle Control | Daily | +185% | 0% |
| This compound (50 mg/kg) | Daily | -45% | 100% | |
| BTK Inhibitor (25 mg/kg) | Daily | -20% | 80% | |
| WM-02 | Vehicle Control | Daily | +210% | 0% |
| This compound (50 mg/kg) | Daily | -60% | 100% | |
| BTK Inhibitor (25 mg/kg) | Daily | -35% | 90% |
Table 2: Tumor Growth Inhibition in ABC-DLBCL PDX Models
| PDX Model | Treatment Group | Dosing Schedule | Tumor Volume Change from Baseline (%) | Overall Response Rate (ORR) |
| DLBCL-01 | Vehicle Control | Daily | +250% | 0% |
| This compound (50 mg/kg) | Daily | -75% | 100% | |
| BTK Inhibitor (25 mg/kg) | Daily | -50% | 100% | |
| DLBCL-02 | Vehicle Control | Daily | +230% | 0% |
| This compound (50 mg/kg) | Daily | -82% | 100% | |
| BTK Inhibitor (25 mg/kg) | Daily | -65% | 100% |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies
Fresh tumor tissue from consenting patients with WM or ABC-DLBCL was surgically implanted subcutaneously into the flank of female NOD-scid gamma (NSG) mice. Tumor growth was monitored twice weekly by caliper measurements. When tumors reached a volume of approximately 150-200 mm³, mice were randomized into treatment cohorts (n=10 per group). This compound, the BTK inhibitor, or a vehicle control were administered orally once daily for 28 days. Tumor volumes and body weights were recorded throughout the study. The primary endpoint was tumor growth inhibition.
Immunohistochemistry (IHC) Analysis
At the end of the treatment period, tumors were excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4-µm sections were stained with antibodies against Ki-67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker). The percentage of positive cells was quantified using a digital image analysis system.
Signaling Pathway Diagrams
The MyD88 signaling pathway is a key driver of oncogenesis in certain B-cell malignancies. This compound is designed to directly inhibit the MyD88 homodimerization, a critical step in pathway activation.
Caption: MyD88 signaling pathway and the inhibitory action of this compound.
The following diagram illustrates the experimental workflow for evaluating the efficacy of this compound in PDX models.
Caption: Experimental workflow for this compound efficacy testing in PDX models.
References
- 1. Novel approaches to targeting MYD88 in Waldenström macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MyD88 and Its Inhibitors in Cancer: Prospects and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. championsoncology.com [championsoncology.com]
- 4. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDX Models and Studies | The Jackson Laboratory [jax.org]
- 6. Comprehensive characterization of 536 patient-derived xenograft models prioritizes candidates for targeted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
comparative analysis of JH-VIII-49 and other kinase inhibitors
Comparative Analysis of Kinase Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals.
Currently, there is no publicly available scientific literature or experimental data for a kinase inhibitor specifically designated as "JH-VIII-49." Searches across multiple scientific databases and research publications did not yield any information on a compound with this identifier. It is possible that this is an internal development name for a novel compound that has not yet been disclosed in public forums or scientific literature.
Therefore, a direct comparative analysis of this compound with other kinase inhibitors, as requested, cannot be performed at this time.
To provide a framework for how such a comparison would be structured and the type of data that would be relevant, this guide will instead offer a comparative overview of other well-characterized kinase inhibitors, focusing on pathways and targets that are of significant interest in current cancer research. This will include inhibitors of Bruton's tyrosine kinase (BTK), Hematopoietic Cell Kinase (HCK), and the JAK/STAT pathway, for which there is a wealth of available data.
Section 1: Overview of Selected Kinase Inhibitors
This section will focus on a selection of kinase inhibitors that are either in clinical use or under active investigation, providing a basis for understanding the key parameters used for their comparison.
Table 1: Profile of Selected Kinase Inhibitors
| Inhibitor Name | Primary Targets | Key Indications | Mechanism of Action |
| Ibrutinib | BTK | Chronic lymphocytic leukemia, Mantle cell lymphoma, Waldenström's macroglobulinemia | Covalently binds to Cys481 in the BTK active site, leading to irreversible inhibition of its kinase activity. |
| KIN-8194 | HCK, BTK | Preclinical studies in MYD88-driven lymphomas | A potent dual inhibitor of HCK and BTK, effective against ibrutinib-resistant mutations.[1] |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia vera | Inhibits the Janus kinases, which are involved in cytokine signaling and cellular proliferation.[2][3] |
| Sorafenib | VEGFR, PDGFR, RAF kinases | Hepatocellular carcinoma, Renal cell carcinoma | A multi-kinase inhibitor that targets both cell surface and intracellular kinases involved in tumor progression and angiogenesis.[3] |
Section 2: Comparative Efficacy and Selectivity
The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of a specific kinase by 50%. Selectivity, on the other hand, refers to the inhibitor's ability to target a specific kinase or a family of kinases without affecting others, which can help in minimizing off-target effects.
Table 2: In Vitro Inhibitory Activity (IC50) of Selected Kinase Inhibitors
| Inhibitor | Target Kinase | Enzymatic IC50 (nM) | Reference |
| Ibrutinib | BTK | 0.614 | [1] |
| HCK | 49 | [1] | |
| KIN-8194 | BTK | 0.915 | [1] |
| HCK | <0.495 | [1] |
Lower IC50 values indicate higher potency.
Section 3: Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these inhibitors is crucial for predicting their therapeutic effects and potential side effects.
MYD88-Driven Pro-Survival Signaling in B-cell Lymphomas
In certain B-cell lymphomas, such as Waldenström's macroglobulinemia, mutations in the MYD88 gene lead to constitutive activation of pro-survival signaling pathways. This pathway involves the activation of BTK and HCK, which in turn activate downstream effectors like NF-κB, promoting cell survival and proliferation.[4]
Caption: MYD88 signaling pathway and points of inhibition.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine signaling.[2] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[2][3]
Caption: Simplified JAK/STAT signaling pathway.
Section 4: Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate comparison of kinase inhibitors.
Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of an inhibitor against a purified kinase.
Methodology:
-
Reagents: Purified recombinant kinase, substrate peptide (often with a fluorescent or radioactive label), ATP, and the test inhibitor at various concentrations.
-
Procedure:
-
The kinase, substrate, and inhibitor are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To assess the effect of a kinase inhibitor on the proliferation and survival of cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines with known dependencies on the target kinase are cultured under standard conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).
-
Measurement: Cell viability is assessed using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay that measures metabolic activity or ATP content, respectively.
-
Data Analysis: The percentage of viable cells relative to an untreated control is calculated for each concentration. The GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) is determined.
Western Blotting for Target Engagement
Objective: To confirm that the inhibitor engages its target kinase within the cell and inhibits downstream signaling.
Methodology:
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated (active) and total forms of the target kinase and its downstream substrates.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
Analysis: The band intensities are quantified to determine the extent of target inhibition.
Caption: General workflow for kinase inhibitor evaluation.
Conclusion
While a direct comparative analysis of "this compound" is not feasible due to the absence of public data, this guide provides a comprehensive framework for how such an analysis should be conducted. By focusing on key parameters such as inhibitory potency, selectivity, and effects on cellular signaling pathways, and by employing standardized experimental protocols, researchers can rigorously evaluate and compare the performance of novel kinase inhibitors. Should information on this compound become available, a similar approach would be essential to accurately position it within the landscape of existing and emerging kinase-targeted therapies.
References
- 1. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTKCys481 ibrutinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Cryptococcus: Emerging host risk factors for infection | PLOS Pathogens [journals.plos.org]
- 4. iwmf.com [iwmf.com]
Validating the Downstream Effects of JH-VIII-49: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CDK8/19 inhibitor JH-VIII-49 with other alternatives, supported by experimental data. We delve into the downstream effects, present quantitative data in structured tables, detail experimental methodologies, and visualize key signaling pathways.
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. It is a simplified synthetic analog of the natural product Cortistatin A, making it more amenable to large-scale production for research and potential therapeutic development[1]. CDK8 is a key component of the Mediator complex, which regulates the transcription of numerous genes involved in critical cellular processes, including cell cycle progression, differentiation, and oncogenic signaling. Inhibition of CDK8/19 is a promising strategy in cancer therapy, and understanding the specific downstream effects of inhibitors like this compound is crucial for their validation and clinical translation.
Comparative Analysis of CDK8/19 Inhibitors
The efficacy of this compound is benchmarked against other known CDK8/19 inhibitors. The following tables summarize key quantitative data from various studies, focusing on biochemical potency and cellular activity.
Table 1: Biochemical Potency of Selected CDK8/19 Inhibitors
| Compound | Target(s) | IC50 (nM) | Source |
| This compound | CDK8/CDK19 | 8 (CDK19) | [1] |
| Cortistatin A | CDK8/CDK19 | 17 (CDK8) | [1] |
| Senexin B | CDK8/19 | - | [2][3] |
| T-474 | CDK8/CDK19 | 1.6 / 1.9 | [4] |
| T-418 | CDK8/CDK19 | 23 / 62 | [4] |
| ABM-3249 | CDK8 | 1.4 | [5] |
| BI-1347 | CDK8/19 | - | [6][7] |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution. A '-' indicates that a specific IC50 value was not provided in the cited source, although the compound was used as a selective inhibitor.
Table 2: Cellular Activity of CDK8/19 Inhibitors
| Compound | Cell Line | Assay | Endpoint | Result | Source |
| This compound | HepG2 | Western Blot | p-STAT1 (S727) Inhibition | Dose-dependent inhibition | [1] |
| Dehydrocortistatin A | HepG2 | Western Blot | p-STAT1 (S727) Inhibition | Dose-dependent inhibition | [1] |
| Senexin A/B | ER+ Breast Cancer Cells | Microarray/qRT-PCR | Estrogen-induced transcription | Suppression | [2][3] |
| Senexin B | ER+ Breast Cancer Xenografts | Tumor Growth | Tumor Volume | Suppression of tumor growth | [2][3] |
| T-474 / T-418 | VCaP (Prostate Cancer) | Cell Cycle Analysis | G1/S Transition | Premature G1/S transition | [4][8] |
| Cortistatin A | AML cells | Gene Expression Analysis | Super-enhancer-associated genes | Upregulation | [9] |
| ABM-3249 | MV4-11 (AML) Xenograft | Tumor Growth | Tumor Volume | Complete remission | [5] |
| BI-1347 | Melanoma/Breast Cancer Xenografts | Tumor Growth | Survival | Increased survival | [7] |
Key Downstream Signaling Pathways and Effects
Inhibition of CDK8/19 by this compound and related compounds impacts several critical signaling pathways implicated in cancer.
STAT1 Signaling Pathway
A primary and well-documented downstream effect of CDK8 inhibition is the reduction of STAT1 phosphorylation at serine 727 (S727)[1][4][6]. This phosphorylation event is crucial for the full transcriptional activity of STAT1.
Estrogen Receptor (ER) Signaling in Breast Cancer
In estrogen receptor-positive (ER+) breast cancer, CDK8 acts as a downstream mediator of ER signaling. Inhibition of CDK8/19 suppresses estrogen-induced gene transcription and cell growth, and can enhance the effects of ER antagonists like fulvestrant[2][3].
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon these findings. Below are representative protocols for key experiments.
Western Blot for Phospho-STAT1 (S727)
Objective: To determine the effect of this compound on CDK8-mediated phosphorylation of STAT1.
-
Cell Culture and Treatment: Plate HepG2 cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-STAT1 (Ser727) and total STAT1 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the impact of CDK8/19 inhibitors on cell cycle progression.
-
Cell Culture and Treatment: Seed VCaP cells and treat with a CDK8/19 inhibitor (e.g., T-474) or vehicle control for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software.
Experimental Workflow: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a CDK8/19 inhibitor in a mouse model.
Conclusion
This compound is a potent and selective CDK8/19 inhibitor with significant potential for cancer research and therapy. Its downstream effects, primarily the inhibition of STAT1 phosphorylation and modulation of oncogenic transcription programs, are consistent with other compounds in its class. The simplified chemical structure of this compound offers a significant advantage for its synthesis and further development. The provided comparative data and experimental protocols serve as a valuable resource for researchers seeking to validate and explore the therapeutic utility of targeting the CDK8/19 axis. Further studies directly comparing the in vivo efficacy and safety profile of this compound with other leading CDK8/19 inhibitors are warranted.
References
- 1. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Inhibition of CDK8 Mediator Kinase Suppresses Estrogen Dependent Trans" by Martina S. McDermott, Alexander A. Chumanevich et al. [scholarcommons.sc.edu]
- 4. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. oncotarget.com [oncotarget.com]
- 9. Cortistatins - Wikipedia [en.wikipedia.org]
Independent Verification of JH-VIII-49's IC50 Values: A Comparative Guide
This guide provides an objective comparison of the CDK8 inhibitor JH-VIII-49's performance with other alternatives, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and an alternative compound, Dehydrocortistatin A (DCA). Lower IC50 values are indicative of higher potency.
| Compound | Target Kinase | IC50 (nM) |
| This compound | CDK8 | 16[1] |
| CDK19 | 8[1][2] | |
| Dehydrocortistatin A (DCA) | CDK8 | 17[2] |
This compound also demonstrates high selectivity. In a screen against 468 kinases at a 10 µM concentration, only four kinases, including CDK8 and CDK19, showed greater than 90% inhibition.[1][2]
Experimental Protocols
The determination of IC50 values is crucial for assessing the potency of an inhibitor. Below are generalized protocols for both biochemical kinase assays and cell-based proliferation assays.
1. Biochemical Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a method to determine the IC50 value of an inhibitor against a purified kinase.
-
Materials:
-
Kinase (e.g., CDK8)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™-labeled kinase inhibitor tracer
-
Test compounds (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO)
-
Assay buffer
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds to the final desired concentration in the assay buffer, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).[3]
-
Add the kinase, the Alexa Fluor™-labeled tracer, and the Eu-labeled antibody to the wells of the 384-well plate.
-
Add the diluted test compounds to the appropriate wells. Include wells with a known inhibitor as a positive control and wells with DMSO only as a negative control.[3]
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence resonance energy transfer (FRET) signal using a microplate reader capable of time-resolved fluorescence. An excitation wavelength of around 340 nm and emission wavelengths of 615 nm (for Alexa Fluor™) and 665 nm (for Europium) are typically used.[3]
-
The data is then used to generate a dose-response curve by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity, is determined from the curve using non-linear regression analysis.[3]
-
2. Cell-Based Proliferation Assay (e.g., MTT Assay)
This protocol is for determining the effect of an inhibitor on the proliferation of a cell line.
-
Materials:
-
Adherent cell line (e.g., HepG2)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Culture the cells in a flask until they reach the logarithmic growth phase.
-
Harvest the cells and adjust the cell suspension to a concentration of 5-10×10⁴ cells/mL.[4]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate in a CO2 incubator at 37°C until the cells adhere.[4]
-
Prepare serial dilutions of the test compound.
-
Remove the medium from the wells and add fresh medium containing the various concentrations of the test compound. Include a solvent control (DMSO) and a positive control with a known cytotoxic agent.[4]
-
Incubate the plate for a period of 24-72 hours.[4]
-
Following incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4]
-
Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration relative to the solvent control.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway of CDK8 Inhibition
This compound inhibits Cyclin-Dependent Kinase 8 (CDK8), which is a component of the Mediator complex. One of the known substrates of CDK8 is STAT1 (Signal Transducer and Activator of Transcription 1). By inhibiting CDK8, this compound can prevent the phosphorylation of STAT1 at serine 727 (S727), thereby modulating gene transcription.[1][2][5]
Caption: Inhibition of CDK8 by this compound blocks STAT1 S727 phosphorylation.
General Experimental Workflow for IC50 Determination
The process of determining the IC50 value involves several key steps, from preparing the necessary reagents to analyzing the final data.
Caption: A generalized workflow for determining the IC50 value of a compound.
References
- 1. probechem.com [probechem.com]
- 2. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for JH-VIII-49: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides essential guidance on the proper disposal of JH-VIII-49, a potent and selective CDK8 inhibitor used in research.[1][2] Due to the absence of a specific Safety Data Sheet (SDS), and its nature as a potent, biologically active small molecule, this compound and all associated waste must be handled and disposed of as hazardous chemical waste. These procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Key Physical and Chemical Properties of this compound
A summary of the known quantitative data for this compound is presented below. These properties are important for understanding its handling and disposal requirements.
| Property | Value |
| Molecular Formula | C₃₀H₄₀N₂ |
| Molecular Weight | 428.66 g/mol [3] |
| IC₅₀ for CDK8 | 16 nM[1][2] |
| IC₅₀ for CDK19 | 8 nM[2] |
| Appearance | Solid[2] |
| Solubility | Soluble in DMSO[2][3] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[3] |
Disposal Workflow for this compound and Associated Waste
The following diagram illustrates the decision-making process for the proper segregation and disposal of all waste streams generated from the use of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
Adherence to the following procedural steps is mandatory for the disposal of this compound and any materials that have come into contact with it.
Solid Waste Disposal
This category includes, but is not limited to:
-
Expired or unused solid this compound.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and bench paper.
-
Contaminated weighing boats, plasticware, and pipette tips.
Procedure:
-
Collect all solid waste in a designated, durable, and leak-proof hazardous waste container.
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Toxic," "Biologically Active").
-
Keep the container sealed when not in use.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Once the container is full, or at regular intervals as required by your institution, arrange for pickup by your Environmental Health & Safety (EHS) department.
Liquid Waste Disposal
This category includes:
-
Stock solutions of this compound (typically in DMSO).
-
Aqueous solutions from experiments containing this compound.
-
Solvent rinsate from the decontamination of glassware (see Experimental Protocols).
Procedure:
-
Collect all liquid waste in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Crucially, segregate waste streams. Do not mix aqueous waste with organic solvent waste. If other solvents are used, maintain separate waste containers for halogenated and non-halogenated solvents.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical names of all constituents (e.g., "this compound, Dimethyl Sulfoxide"), and their approximate concentrations.
-
Keep the container securely capped when not actively adding waste.
-
Store the liquid waste container in secondary containment (e.g., a chemical-resistant tray) to prevent spills.
-
Arrange for pickup by EHS when the container is full or reaches its designated storage time limit.
Disposal of Contaminated Sharps
This category includes any sharp objects that have come into contact with this compound, such as needles, syringes, and serological pipettes.
Procedure:
-
Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container.
-
Do not recap, bend, or break needles.
-
Label the sharps container with "Hazardous Waste" and the identity of the chemical contaminant ("this compound").
-
When the container is three-quarters full, seal it and arrange for disposal through EHS.
Experimental Protocols: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before they can be disposed of as regular laboratory glass or plastic waste. The standard procedure for this is triple rinsing.
Objective: To remove residual this compound from a container to a level that allows for its safe disposal as non-hazardous waste.
Materials:
-
Empty this compound container.
-
A solvent capable of dissolving this compound (e.g., DMSO, followed by a more volatile solvent like acetone or ethanol).
-
Appropriate hazardous liquid waste container.
-
Personal protective equipment (gloves, safety glasses, lab coat).
Protocol:
-
First Rinse: Add a small amount of a suitable solvent (e.g., DMSO) to the empty container, sufficient to wet the entire inner surface. Cap the container securely and agitate it to ensure the solvent contacts all surfaces. Empty the resulting rinsate into the appropriate hazardous liquid waste container.[4]
-
Second Rinse: Repeat the rinsing process with a fresh aliquot of a more volatile solvent like acetone or ethanol to dissolve the initial solvent and any remaining compound. Agitate thoroughly and empty the rinsate into the same hazardous liquid waste container.[4]
-
Third Rinse: Perform a final rinse with the volatile solvent (acetone or ethanol).[4] Agitate and empty the rinsate into the hazardous liquid waste container.
-
Drying and Final Disposal: Allow the container to air dry completely in a well-ventilated area (e.g., a chemical fume hood). Once dry, deface or remove the original label to prevent misidentification.[4] The container can now be disposed of in the appropriate laboratory glass or plastic recycling or waste bin, in accordance with your institution's policies.
References
Personal protective equipment for handling JH-VIII-49
Topic: Personal Protective Equipment for Handling JH-VIII-49
Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of this compound, a potent and selective CDK8 inhibitor.[1][2] Given that this compound is a novel research compound, specific toxicological data is limited. Therefore, a conservative approach to safety, treating the compound as potentially hazardous, is mandatory.
Risk Assessment and Hazard Identification
As a potent kinase inhibitor, this compound should be handled with caution. While specific toxicity data is unavailable, similar compounds in this class can have biological effects at low concentrations. The primary routes of exposure are inhalation of aerosols, dermal contact, and ingestion.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. Change gloves immediately if contaminated. | Prevents skin contact. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols. |
| Body Protection | A fully buttoned lab coat. Consider a disposable gown for procedures with a higher risk of contamination. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a certified chemical fume hood. For procedures outside a fume hood or with a risk of aerosol generation, a risk assessment should be conducted to determine the need for a respirator (e.g., N95 or higher). | Minimizes the risk of inhaling aerosolized compound. |
Engineering Controls
| Control Measure | Specification | Rationale |
| Ventilation | All handling of powdered this compound or solutions should be performed in a certified chemical fume hood. | A fume hood provides primary containment and protects the user from inhaling hazardous vapors or powders. |
| Designated Area | Establish a designated area for handling this compound. This area should be clearly marked. | Confines the potential for contamination to a specific, controlled space. |
Operational Plan: Step-by-Step Guidance
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, date received, and any known hazards.
-
Store: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
Preparation of Solutions
-
Pre-weighing: If possible, purchase pre-weighed amounts to avoid handling the powder.
-
Weighing: If weighing is necessary, perform this task in a chemical fume hood. Use a balance with a draft shield.
-
Dissolving: Add solvent to the powdered compound slowly to avoid splashing.
Handling and Use
-
Work in a Fume Hood: All manipulations of this compound, both in solid and solution form, must be conducted in a chemical fume hood.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment.
-
Good Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or apply cosmetics in the laboratory.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | Contaminated gloves, disposable gowns, paper towels, etc., should be collected in a dedicated, labeled hazardous waste bag. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container. |
| Sharps | Needles and syringes used to handle this compound solutions should be disposed of in a designated sharps container for hazardous waste. |
Emergency Procedures
Spills
-
Small Spills (in a fume hood):
-
Decontaminate the area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material in a sealed, labeled hazardous waste container.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
Prevent entry to the contaminated area.
-
Contact your institution's Environmental Health and Safety (EHS) department for cleanup.
-
Personal Exposure
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move to fresh air immediately.
-
Seek medical attention.
-
-
Ingestion:
-
Rinse the mouth with water.
-
Do not induce vomiting.
-
Seek immediate medical attention.
-
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Emergency Response Decision Tree
Caption: Decision tree for responding to personal exposure or spill events involving this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
